boeravinone A
Description
This compound is a natural product found in Boerhavia diffusa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTGITRXQUOAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boeravinone A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boeravinone A, a rotenoid class of isoflavonoid, is a significant bioactive compound isolated from the medicinal plant Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as 'Punarnava'. This plant has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammation, liver disorders, and cancer. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, quantitative data, and an exploration of its potential signaling pathways and therapeutic activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound was first isolated from the roots of Boerhaavia diffusa. It belongs to a class of compounds known as rotenoids, which are characterized by a specific ring structure. The chemical structure of this compound has been elucidated using various spectroscopic techniques.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₆ | |
| IUPAC Name | 6-methoxy-9,11-dihydroxy-10-methyl-6a,12a-dehydrorotenoid | |
| PubChem CID | 14018346 | |
| Class | Rotenoid (Isoflavonoid) |
Isolation of this compound from Boerhaavia diffusa
The isolation of this compound from Boerhaavia diffusa typically involves solvent extraction followed by chromatographic separation. The roots of the plant are the primary source of this compound.
General Experimental Protocol for Extraction and Isolation
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of rotenoids from Boerhaavia diffusa.
2.1.1. Plant Material Preparation The roots of Boerhaavia diffusa are collected, washed, shade-dried, and then coarsely powdered.
2.1.2. Extraction
-
The powdered root material is subjected to extraction with methanol or ethanol, often using a reflux apparatus for several hours to ensure exhaustive extraction.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2.1.3. Fractionation
-
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The rotenoids, including this compound, are generally found in the less polar fractions like chloroform or ethyl acetate.
2.1.4. Chromatographic Purification
-
The bioactive fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Table 2: Summary of Chromatographic Conditions for Boeravinone Isolation
| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Detection | Reference |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane-Ethyl Acetate gradient | TLC with UV detection | |
| Preparative HPLC | C18 column | Acetonitrile:Water gradient | UV Detector |
Characterization
The structure of the isolated this compound is confirmed using modern spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Biological Activities and Potential Signaling Pathways
This compound, along with other boeravinones, has been reported to exhibit a range of pharmacological activities. While specific mechanistic studies on this compound are limited, the activities of closely related boeravinones, such as boeravinone B and G, provide insights into its potential mechanisms of action.
Anticancer Activity
Extracts of Boerhaavia diffusa and isolated boeravinones have demonstrated significant anticancer properties. Studies on boeravinone B have shown that it can induce apoptosis in cancer cells. A proposed mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overexpression of EGFR is common in many cancers, and its inhibition can lead to decreased cell proliferation and survival.
Caption: Proposed anticancer signaling pathway of this compound.
Anti-inflammatory Activity
Boeravinones have shown potent anti-inflammatory effects. The mechanism is believed to involve the inhibition of key inflammatory mediators and signaling pathways such as the NF-κB pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Antioxidant Activity
Boeravinone G, a closely related compound, has demonstrated potent antioxidant and genoprotective effects. This activity is attributed to its ability to scavenge free radicals and modulate cellular antioxidant defense systems. It is plausible that this compound shares similar antioxidant properties. The mechanism likely involves the inhibition of reactive oxygen species (ROS) formation and the modulation of antioxidant enzymes.
Caption: Experimental workflow for evaluating the antioxidant activity of this compound.
Quantitative Data
Table 3: Quantitative Analysis of Boeravinones in Boerhaavia diffusa
| Compound | Plant Part | Method | Reported Content (% w/w) | Reference |
| Boeravinone B | Whole Plant | HPLC | 0.041% | |
| Boeravinone B | Roots | RP-HPLC | 0.22% | |
| Boeravinone E | Roots | RP-HPLC | 0.05% |
Note: The yield of this compound can be expected to be in a similar range, but specific quantification studies are required for confirmation.
Future Perspectives and Conclusion
This compound, a natural rotenoid from Boerhaavia diffusa, holds considerable promise for further investigation as a therapeutic lead. Its structural similarity to other bioactive boeravinones suggests a strong potential for anticancer, anti-inflammatory, and antioxidant activities. This technical guide provides a foundational resource for researchers by consolidating information on its discovery, isolation protocols, and potential mechanisms of action.
Future research should focus on:
-
Developing and validating robust analytical methods for the specific quantification of this compound in Boerhaavia diffusa.
-
Conducting detailed mechanistic studies to elucidate the precise signaling pathways modulated by this compound in various disease models.
-
Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound for therapeutic applications.
The exploration of natural products like this compound continues to be a vital avenue for the discovery of novel drug candidates, and this guide serves to facilitate and encourage further research in this exciting field.
"boeravinone A" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Boerhaavia diffusa Linn. (Nyctaginaceae).[1] This plant, commonly known as Punarnava, has a long history of use in traditional medicine systems like Ayurveda for treating a variety of ailments, including inflammatory conditions, liver disorders, and cancer.[2][3] The boeravinones, including this compound, are considered to be among the primary bioactive constituents responsible for the therapeutic effects of Boerhaavia diffusa. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, with comparative insights from its closely related analogs where direct data for this compound is limited.
Chemical Structure and Identification
This compound is characterized by a chromeno[3,4-b]chromen-12-one core structure. Its systematic IUPAC name is 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one.[4]
| Identifier | Value |
| IUPAC Name | 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[4] |
| Molecular Formula | C₁₈H₁₄O₆[4] |
| CAS Number | 114567-33-8[4] |
| SMILES | CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3OC)O[4] |
| InChI | InChI=1S/C18H14O6/c1-8-10(19)7-12-14(15(8)20)16(21)13-9-5-3-4-6-11(9)24-18(22-2)17(13)23-12/h3-7,18-20H,1-2H3[4] |
Physicochemical Properties
Experimentally determined physicochemical data for this compound are not extensively reported in the literature. However, computed properties from reputable databases provide valuable insights. For context, experimental data for the closely related boeravinone B are included.
| Property | This compound (Computed) | Boeravinone B (Experimental/Computed) |
| Molecular Weight | 326.3 g/mol [4] | 312.27 g/mol [5] |
| XLogP3 | 2.9 | 2.4[5] |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[6] |
| Appearance | Powder (in isolated form)[6] | Powder[6] |
Biological Activities and Mechanism of Action
While specific high-throughput screening data for this compound is limited, the biological activities of the boeravinone class of compounds have been a subject of significant research. Studies on its close analogs, boeravinone B and boeravinone G, provide strong indications of the potential therapeutic effects of this compound. The primary activities reported for boeravinones include anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity
Boeravinone B has demonstrated significant anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes.[4][7] This suggests a potential mechanism for the traditional use of Boerhaavia diffusa in treating inflammatory disorders.
Antioxidant and Genoprotective Effects
Boeravinone G has been identified as a potent antioxidant and genoprotective agent.[8][9][10] It effectively scavenges free radicals and protects against DNA damage induced by oxidative stress.[8][9][10] This activity is mediated, at least in part, through the modulation of the MAP kinase and NF-κB signaling pathways.[8][9][10]
Anticancer Activity
The anticancer potential of boeravinones is an active area of investigation. Boeravinone B has been shown to exert anticancer effects in human colon cancer cells by inducing the internalization and degradation of the epidermal growth factor receptor (EGFR) and ErbB2, key drivers of cancer cell proliferation and survival.[11][12] This action leads to the inhibition of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately resulting in apoptosis.[11][12]
Signaling Pathways
The biological effects of boeravinones are mediated through their interaction with key cellular signaling pathways. Based on studies of its analogs, this compound likely modulates pathways central to inflammation, oxidative stress, and cancer progression.
Caption: Boeravinone B induced anticancer signaling pathway.
Caption: Boeravinone G mediated antioxidant and genoprotective signaling.
Experimental Protocols
Isolation and Purification of this compound from Boerhaavia diffusa
The following is a general protocol for the isolation of boeravinones, which can be adapted for the specific isolation of this compound.
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered roots of Boerhaavia diffusa are subjected to extraction with methanol using a Soxhlet apparatus.[13]
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.[13]
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[14]
-
Screening: The different fractions are screened for the presence of boeravinones using Thin Layer Chromatography (TLC).[13]
-
Column Chromatography: The fraction showing the highest concentration of the desired compound is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to achieve further separation.
-
Purification: Final purification of this compound is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).[15]
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[16]
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative HPLC method for the analysis of boeravinones, which can be optimized for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic or phosphoric acid)[6][17] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 276 nm[17] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Sample Preparation: A known weight of the extract or isolated compound is dissolved in methanol, sonicated, and filtered through a 0.45 µm filter before injection.
Biological Assays
Antioxidant Activity Assays:
-
DPPH Radical Scavenging Assay: Measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
TBARS Assay: Quantifies lipid peroxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS).[10]
-
ROS Assay: Cellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10]
Anti-inflammatory Assays:
-
COX Inhibition Assay: Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzyme activity in vitro.
-
Nitric Oxide (NO) Inhibition Assay: Determines the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Assays:
-
MTT Assay: A colorimetric assay to assess cell viability and proliferation.[11]
-
Western Blotting: To analyze the expression levels of key proteins in signaling pathways (e.g., EGFR, Akt, MAPK).[11]
-
Immunofluorescence: To visualize the cellular localization of target proteins.[11]
-
Comet Assay: To evaluate DNA damage.[10]
Conclusion
This compound, a key constituent of Boerhaavia diffusa, holds significant promise as a therapeutic agent, particularly in the areas of inflammation, oxidative stress-related diseases, and cancer. While direct experimental data for this compound is still emerging, the extensive research on its close analogs, boeravinone B and G, provides a strong foundation for its potential mechanisms of action. Further research is warranted to fully elucidate the specific biological targets and signaling pathways of this compound and to establish its clinical utility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this promising natural product.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boeravinone B | C17H12O6 | CID 14018348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isca.me [isca.me]
- 14. Boeravinone F | C17H10O7 | CID 12004175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Boeravinone A Biosynthesis Pathway: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Boeravinone A, a complex rotenoid found in the medicinal plant Boerhavia diffusa, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of isoflavonoid and rotenoid biochemistry. It details the initial enzymatic steps, proposes subsequent modifications leading to the characteristic pentacyclic rotenoid core, and presents detailed experimental protocols for the analysis and quantification of boeravinones. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this important plant secondary metabolite.
Introduction
Boerhavia diffusa L. (Nyctaginaceae), commonly known as Punarnava, is a plant with a rich history in traditional medicine. Its roots are a source of a variety of bioactive compounds, including a class of complex isoflavonoids known as rotenoids. Among these, this compound has been identified as a compound of interest for its pharmacological potential. Rotenoids are characterized by a pentacyclic ring system, and their biosynthesis is a specialized branch of the isoflavonoid pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, significant insights can be drawn from studies on the biosynthesis of related rotenoids and the general phenylpropanoid pathway.
This guide synthesizes the available scientific literature to present a putative biosynthetic pathway for this compound, outlines key enzymatic reactions, and provides practical experimental methodologies for its study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. This is then channeled into the isoflavonoid pathway, a branch primarily found in leguminous plants, but also present in other plant families. The subsequent formation of the characteristic rotenoid skeleton involves a series of complex cyclization and modification reactions.
The proposed pathway can be divided into three main stages:
-
Formation of the Isoflavonoid Core: This stage involves the synthesis of a central isoflavone intermediate from phenylpropanoid precursors.
-
Formation of the Rotenoid Skeleton: This critical stage involves an aryl migration and subsequent cyclization to form the tetracyclic core of rotenoids.
-
Tailoring of the this compound Structure: This final stage involves specific modifications to the rotenoid skeleton to yield this compound.
A diagrammatic representation of the proposed pathway is presented below.
Key Enzymes in the Proposed Pathway
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone.
-
Isoflavone Synthase (IFS): A cytochrome P450 enzyme (CYP93C family) that is the committed step in isoflavonoid biosynthesis. It catalyzes a 1,2-aryl migration of the B-ring of a flavanone to form a 2-hydroxyisoflavanone.
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone to form the corresponding isoflavone (e.g., daidzein).
-
Prenyltransferases: These enzymes are proposed to add a prenyl group to the isoflavone scaffold, a key step in the formation of many rotenoids.
-
Cytochrome P450 Monooxygenases (P450s): A diverse family of enzymes likely involved in the oxidative cyclization reactions that form the characteristic rotenoid ring system.
-
Tailoring Enzymes: A suite of enzymes, including methyltransferases, are hypothesized to be responsible for the final structural modifications that yield this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics, substrate concentrations, and product yields for the individual steps of the this compound biosynthetic pathway in Boerhavia diffusa. However, studies on the production of boeravinones in B. diffusa extracts provide some quantitative information on the overall accumulation of these compounds.
| Compound | Plant Part | Extraction Method | Analytical Method | Concentration (w/w) | Reference |
| Boeravinone B | Whole Plant | Hydroalcoholic extraction | HPLC | 0.041% | [1] |
| Boeravinones | Roots | Methanol reflux | UPLC-PDA | Not specified as absolute %, but method validated for quantification | [2][3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Extraction and Purification of Boeravinones from Boerhavia diffusa
This protocol is adapted from a method developed for the isolation and purification of boeravinone B, which can be modified for this compound.
Materials:
-
Dried root powder of Boerhavia diffusa
-
Methanol
-
Toluene
-
Ethyl acetate
-
Silica gel for Thin Layer Chromatography (TLC)
-
C18 reverse-phase column for High-Performance Liquid Chromatography (HPLC)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Extraction:
-
Perform a methanolic extraction of the dried root powder of B. diffusa.
-
The methanolic root extract is then concentrated under reduced pressure.
-
-
Purification by Thin Layer Chromatography (TLC):
-
The concentrated extract is subjected to preparative TLC.
-
The mobile phase consists of a mixture of toluene, ethyl acetate, and methanol (7:1:2 v/v/v).
-
The band corresponding to boeravinones (identified by comparison with a standard, if available, or by subsequent analysis) is scraped from the plate and eluted with methanol.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The partially purified extract from TLC is further purified by reverse-phase HPLC.
-
A C18 column is used with a mobile phase of acetonitrile and water (50:50 v/v).
-
The flow rate is maintained at 1.0 mL/min.
-
Detection is performed using a UV detector at a wavelength appropriate for boeravinones.
-
Quantitative Analysis of Boeravinones by UPLC-PDA
This protocol is based on a validated method for the quantification of boeravinones in B. diffusa roots.[2][3][4]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Photodiode Array (PDA) detector.
-
BEH Shield C18 column (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Methanol
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 1 | 90 | 10 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15 | 90 | 10 |
Procedure:
-
Sample Preparation:
-
Reflux powdered root material of B. diffusa with methanol for 2 hours.
-
Concentrate the extract, dry it, and store at -20°C.
-
Reconstitute a known amount of the dried extract in the initial mobile phase for injection.
-
-
UPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 0.4 mL/min.
-
Set the PDA detector to scan from 200-400 nm, with detection at a λmax of 273 nm for quantification.
-
Inject the sample and record the chromatogram.
-
-
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Chalcone Synthase (CHS) Activity Assay
This is a general spectrophotometric assay that can be adapted for measuring CHS activity in protein extracts from B. diffusa.
Materials:
-
Plant tissue (e.g., roots or cell cultures of B. diffusa)
-
Extraction buffer (e.g., 0.1 M borate buffer, pH 8.0, containing 2-mercaptoethanol)
-
p-Coumaroyl-CoA (substrate)
-
Malonyl-CoA (substrate)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.
-
The supernatant contains the crude enzyme extract.
-
-
Enzyme Assay:
-
The assay mixture contains the enzyme extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C).
-
The reaction is stopped by the addition of acid (e.g., HCl).
-
The product, naringenin chalcone, is extracted with an organic solvent (e.g., ethyl acetate).
-
The absorbance of the product is measured spectrophotometrically at its λmax (around 370 nm).
-
-
Calculation of Enzyme Activity:
-
Enzyme activity is calculated based on the rate of product formation, using the molar extinction coefficient of naringenin chalcone.
-
Visualization of Pathways and Workflows
General Phenylpropanoid and Isoflavonoid Pathway
Experimental Workflow for this compound Analysis
Conclusion and Future Perspectives
The biosynthesis of this compound in Boerhavia diffusa is a complex process that builds upon the well-established isoflavonoid pathway. While the initial steps are likely conserved, the subsequent cyclization and tailoring reactions that form the unique rotenoid structure of this compound remain an active area of research. This guide has provided a comprehensive overview of the proposed pathway and furnished researchers with detailed protocols to investigate it further.
Future research should focus on the identification and characterization of the specific enzymes from B. diffusa that are responsible for the later stages of this compound biosynthesis, particularly the prenyltransferases and cytochrome P450s involved in ring formation. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this promising therapeutic agent.
References
- 1. phcogres.com [phcogres.com]
- 2. Review article number 135 biosynthesis in the rotenoid group of natural products: applications of isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A belongs to the rotenoid class of isoflavonoids, a group of natural compounds demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the natural sources, isolation, and analytical methodologies for this compound and its related rotenoids. The primary natural source for these compounds is the plant genus Boerhavia, with a significant focus on Boerhavia diffusa L. (Nyctaginaceae), a perennial herb found in tropical regions and widely used in traditional medicine systems like Ayurveda.[2][3] The roots of B. diffusa are a particularly rich source of a diverse range of boeravinones and other rotenoids.[2][4][5] These compounds have garnered scientific interest due to their potential anti-inflammatory, anticancer, antioxidant, and hepatoprotective properties.[1][6][7]
Natural Sources and Quantitative Data
The principal natural source of this compound and its analogs is Boerhaavia diffusa.[1][2] Various studies have led to the isolation and characterization of a series of boeravinones from this plant, including boeravinones A, B, C, D, E, F, G, H, K, L, M, N, and O.[2][5] Other related rotenoids have also been identified from the same source.[2] While B. diffusa is the most cited source, other species within the Boerhavia genus, such as Boerhavia erecta, have also been shown to produce boeravinones.[8] Additionally, Mirabilis jalapa has been identified as a source of boeravinone B.[6]
Quantitative analysis of these compounds is crucial for standardization and quality control of herbal formulations. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and high-performance thin-layer chromatography (HPTLC) are the most common techniques employed for this purpose.[6][9][10]
Table 1: Quantitative Analysis of Boeravinones in Boerhaavia diffusa
| Compound | Plant Part | Extraction Method | Analytical Method | Reported Concentration | Reference |
| Boeravinone B | Whole Plant | Hydroalcoholic extraction | HPTLC | Not less than 0.005% | [11] |
| Boeravinone B | Whole Plant | Hydroalcoholic extraction (40% ethanol) | HPTLC | 0.055% in the dried extract (yield of extract was 8%) | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication of scientific findings. The following sections outline the key experimental protocols for the extraction, isolation, and quantification of boeravinones.
Extraction of Rotenoids from Boerhaavia diffusa Roots
This protocol is a synthesis of methods described in the literature.[4][9][10]
-
Plant Material Preparation: The roots of Boerhaavia diffusa are collected, shade-dried, and ground into a coarse powder.[4]
-
Solvent Extraction:
-
Methanol Extraction (for broad rotenoid profile): The powdered root material is refluxed with methanol. One study specified refluxing 500 g of powder with methanol in ratios of 1:6, 1:5, and 1:4 for 2 hours each.[4] The methanol extracts are then combined.
-
Hydroalcoholic Extraction (for specific formulations): A 40% ethanol solution (ethanol:water, 40:60 v/v) is used for reflux extraction for 2 hours at 80°C. The process is repeated three to four times with fresh solvent.[10]
-
-
Concentration: The combined extracts are filtered, and the solvent is removed under vacuum using a rotary evaporator at a controlled temperature (e.g., 50°C).[4] The resulting concentrated extract is then dried completely, for instance, in a vacuum tray drier.[4]
Isolation of Individual Boeravinones by Column Chromatography
Following extraction, individual rotenoids are separated using chromatographic techniques.[11]
-
Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.[11]
-
Mobile Phase: A gradient of solvents with increasing polarity is employed to elute the compounds. A common solvent system starts with n-hexane, followed by increasing proportions of chloroform, and then methanol. For example, n-hexane/chloroform and chloroform/methanol mixtures at ratios of 100:0, 7:3, 1:1, and 3:7 can be used.[11]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired rotenoids.[11] Fractions with similar TLC profiles are pooled for further purification.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying specific boeravinones.[6]
-
Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is used.[6][9]
-
Column: A C18 reversed-phase column is typically employed (e.g., BEH Shield C18, 2.1 × 100 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient elution of methanol and water (containing 0.1% acetic acid or formic acid) is common.[6][9] A typical composition could be acetonitrile:water (60:40, v/v) with 0.1% formic acid.[6]
-
Flow Rate: A flow rate of 0.4 mL/min to 1.0 mL/min is generally used.[6][9]
-
Detection: Detection is carried out at the maximum absorption wavelength (λmax) of the boeravinones, which is typically around 273 nm or 305 nm.[6][9]
-
Quantification: A calibration curve is generated using a certified reference standard of the specific boeravinone (e.g., boeravinone B) at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Biological Activities
Boeravinone B has been shown to inhibit osteoclast differentiation, a key process in bone remodeling.[1] This inhibition is mediated through the modulation of several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1]
Caption: Boeravinone B inhibits osteoclast differentiation.
The following diagram illustrates a general workflow for the extraction and analysis of boeravinones from Boerhaavia diffusa.
Caption: Workflow for Boeravinone Isolation and Analysis.
Conclusion
This compound and its related rotenoids, primarily sourced from Boerhaavia diffusa, represent a promising class of bioactive compounds for drug development. The methodologies for their extraction, isolation, and quantification are well-established, relying on standard phytochemical techniques. The ability to quantify these compounds accurately is essential for the development of standardized herbal medicines and for further pharmacological investigation into their mechanisms of action, such as the inhibition of key signaling pathways. This guide provides a foundational understanding for researchers and professionals seeking to explore the therapeutic potential of these natural products.
References
- 1. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Boeravinone A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for boeravinone A, a rotenoid isolated from the plant Boerhavia diffusa. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key analytical data and insights into its potential biological activity.
Introduction
This compound is a member of the rotenoid family of isoflavonoids, a class of natural products known for their diverse biological activities. Found in the roots of Boerhavia diffusa, a plant with a history of use in traditional medicine, this compound and its analogs are subjects of ongoing research for their therapeutic potential. This guide summarizes the available spectroscopic data (NMR, MS, IR) to aid in the identification and characterization of this compound and explores its potential mechanism of action based on evidence from related boeravinones.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 | ~9.15 | d | 8.5 |
| H-2 | ~7.21 | dd | 8.5, 9.5 |
| H-3 | ~7.45 | dd | 9.5, 3.0 |
| H-6 | ~6.93 | s | - |
| H-8 | ~6.87 | s | - |
| H-11 | ~8.86 | s | - |
| 10-CH₃ | ~1.95 | s | - |
| 6-OCH₃ | Data not available | - | - |
Note: The data presented is based on partial information for a related compound, diffusarotenoid, and may not be fully representative of this compound.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
| C-1 | Data not available |
| C-1a | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-5a | Data not available |
| C-6 | Data not available |
| C-6a | Data not available |
| C-7 | Data not available |
| C-7a | Data not available |
| C-8 | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-11 | Data not available |
| C-11a | Data not available |
| C-12 | Data not available |
| C-12a | Data not available |
| 10-CH₃ | Data not available |
| 6-OCH₃ | Data not available |
Note: A complete set of ¹³C NMR chemical shifts for this compound is not currently available in the surveyed literature.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the molecular formula and provides insights into the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₄O₆[2] |
| Molecular Weight | 326.3 g/mol [2] |
| Exact Mass | 326.07903816 Da[2] |
| Key Fragment Ions (m/z) | Data not available |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals the presence of key functional groups.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3600 | O-H stretching (hydroxyl group) |
| 3250 | O-H stretching (hydroxyl group) |
| 1650 | C=O stretching (carbonyl group) |
| 1620 | C=C stretching (aromatic) |
| 1595 | C=C stretching (aromatic) |
| 1495 | C-H bending |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of rotenoids like this compound.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of rotenoids involves dissolving the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.
Mass Spectrometry
Mass spectra are typically acquired using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. Data is collected in both positive and negative ion modes to obtain comprehensive fragmentation information. For the analysis of this compound, mass spectra were reported to be scanned on a Jeol D-300 (EVCI) at 70 eV.[1]
Infrared Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹). For this compound, IR spectra were reported to be recorded on a Perkin Elmer 881.[1]
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been extensively studied, research on related boeravinones, such as boeravinone B and G, provides valuable insights into its potential mechanisms of action. These studies suggest that boeravinones may play a role in regulating key cellular signaling cascades, particularly those involved in inflammation and cellular stress responses.
Studies on boeravinone B have demonstrated its ability to inhibit the RANKL-RANK signaling pathway, which is crucial for osteoclast differentiation. This inhibition leads to the downregulation of major downstream signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[3][4][5] Boeravinone G has been shown to exert antioxidant effects through the modulation of the MAP kinase and NF-kB pathways.[6] Given the structural similarity, it is plausible that this compound may also interact with these pathways.
Conclusion
This technical guide provides a consolidated resource of the currently available spectroscopic data for this compound. While further studies are needed to provide a complete NMR spectral assignment and to fully elucidate its specific biological mechanisms, the information presented here serves as a valuable starting point for researchers interested in this promising natural product. The potential for this compound to modulate key signaling pathways involved in inflammation and bone metabolism warrants continued investigation for its therapeutic applications.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. This compound | C18H14O6 | CID 14018346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
Boeravinone A: A Technical Overview of Potential Mechanisms of Action
Disclaimer: As of late 2025, detailed mechanistic studies, quantitative data, and specific experimental protocols for Boeravinone A are not extensively available in the public scientific literature. However, significant research has been conducted on other members of the boeravinone family of rotenoids, isolated from Boerhaavia diffusa, notably Boeravinone B and Boeravinone G. This technical guide synthesizes the available data on these closely related compounds to provide a potential framework for understanding the likely mechanisms of action of this compound. The information presented herein should be considered representative of the boeravinone class and serves as a guide for future research into the specific activities of this compound.
Introduction to Boeravinones
Boeravinones are a class of rotenoids, a group of isoflavonoids, found in the medicinal plant Boerhaavia diffusa.[1] This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer.[1][2] Modern scientific investigation has focused on isolating and characterizing the bioactive compounds responsible for these effects, leading to the identification of several boeravinones, including this compound, B, C, D, G, and H.[1] While research on this compound is limited, studies on Boeravinone B and G have revealed potent anticancer, anti-inflammatory, and antioxidant properties, suggesting that this compound may possess a similar pharmacological profile.
Potential Anticancer Mechanisms
Research on Boeravinone B suggests a multi-faceted approach to cancer inhibition, primarily targeting key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases
Studies have shown that Boeravinone B can suppress the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and its family members, such as ErbB2 and ErbB3, in human colon cancer cells (HT-29).[3] This inhibition extends to both constitutive and ligand-mediated activation. The downstream signaling molecules, including Mitogen-Activated Protein Kinase (MAPK), Akt, and Erk1/2, are also consequently inhibited.[3] A key proposed mechanism is the induction of internalization and subsequent lysosomal degradation of EGFR and ErbB2, effectively reducing the number of these critical growth factor receptors on the cell surface.[3]
Induction of Caspase-Independent Apoptosis
Boeravinone B has been observed to induce apoptosis in HT-29 cells through a caspase-independent pathway.[3] This involves the nuclear translocation of the Apoptosis-Inducing Factor (AIF) and proteolytic processing of Poly (ADP-ribose) polymerase (PARP), alongside caspase-3 processing.[3]
Quantitative Data on Anticancer Activity
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic effects of a methanolic extract of Boerhaavia diffusa and the anticancer activity of related compounds.
| Compound/Extract | Cell Line | Activity | IC50/Concentration | Reference |
| Methanolic extract of B. diffusa | SiHa | Cytotoxicity | 96.3% inhibition at 1000 µg/ml | [4] |
| Methanolic extract of B. diffusa | HeLa | Antiproliferative | 30% cell death at 300 µg/mL | [2] |
| Methanolic extract of B. diffusa | MCF-7 | Reduction in cell viability | 46.8% reduction at 320 µg/mL | [2] |
Potential Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant properties of boeravinones have been primarily investigated through studies on Boeravinone B and G.
Modulation of Inflammatory Pathways
Boeravinone B has been shown to inhibit osteoclast differentiation by modulating key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[5][6] This is achieved by downregulating the RANKL/RANK signaling pathway.[5] Furthermore, some boeravinones have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[7]
Antioxidant and Genoprotective Effects
Boeravinone G has been identified as a potent antioxidant.[8][9] It exhibits significant radical scavenging activity and can inhibit lipid peroxidation and reactive oxygen species (ROS) formation.[9][10] The antioxidant mechanism appears to involve the MAP kinase and NF-κB pathways.[8][9] Boeravinone G has also been shown to increase the activity of the antioxidant enzyme Superoxide Dismutase (SOD) and reduce DNA damage induced by oxidative stress.[9][10]
Quantitative Data on Anti-inflammatory and Antioxidant Activity
The following table summarizes the quantitative data available for the anti-inflammatory and antioxidant effects of related boeravinones.
| Compound | Assay | Activity | IC50/Concentration/Effect | Reference |
| Boeravinone B | Carrageenan-induced rat paw edema | Anti-inflammatory | 56.6% inhibition at 50 mg/kg | [7] |
| Unnamed Rotenoid (Compound 7) | COX-1 Inhibition | Anti-inflammatory | IC₅₀ = 21.7 ± 0.5 μM | [7] |
| Unnamed Rotenoid (Compound 7) | COX-2 Inhibition | Anti-inflammatory | IC₅₀ = 25.5 ± 0.6 μM | [7] |
| Boeravinone G | H₂O₂-induced TBARS formation | Antioxidant | Significant reduction at 0.1–1 ng/ml | [10] |
| Boeravinone G | H₂O₂/Fe²⁺-induced ROS formation | Antioxidant | Significant reduction at 0.1–1 ng/ml | [9] |
| Boeravinone G | H₂O₂-induced DNA damage (Comet assay) | Genoprotective | Significant reduction at 0.1–1 ng/ml | [10] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned above can be found in the cited literature. For researchers investigating this compound, the following methodologies for key experiments are provided as a reference.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HT-29, MCF-7, SiHa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the test compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the potential signaling pathways affected by boeravinones and a general experimental workflow for their investigation.
Caption: Putative anticancer signaling pathway of this compound.
Caption: Potential anti-inflammatory and antioxidant pathways of this compound.
Caption: General experimental workflow for this compound investigation.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound is currently lacking, the existing research on closely related boeravinones, particularly Boeravinone B and G, provides a strong foundation for future investigations. The data suggest that this compound likely possesses significant anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways such as EGFR, NF-κB, MAPK, and PI3K/Akt.
To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological evaluation.
-
In Vitro Studies: Conducting detailed in vitro studies to determine the specific IC50 values of this compound against a panel of cancer cell lines and to confirm its effects on the signaling pathways identified for other boeravinones.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of cancer and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activities of different boeravinones to understand the structural features essential for their biological effects.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of boeravinone compounds.
References
- 1. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. darshanpublishers.com [darshanpublishers.com]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
Boeravinone A: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, with a focus on presenting available data, experimental methodologies, and outlining key signaling pathways. While research into the specific mechanisms of this compound is ongoing, this document synthesizes existing in-silico and experimental data to inform future drug discovery and development efforts.
Potential Therapeutic Targets
The primary therapeutic target identified for this compound to date is bacterial GMP synthase, based on computational modeling. The broader family of boeravinones has been shown to interact with several key signaling pathways implicated in a range of diseases, suggesting potential, yet unconfirmed, areas of investigation for this compound.
GMP Synthase (guaA) in Acinetobacter baumannii
An in-silico study has identified GMP synthase (guaA), an essential enzyme in the bacterial guanine nucleotide biosynthesis pathway, as a promising target for this compound.[1] This enzyme is crucial for DNA and RNA synthesis, making it an attractive target for the development of novel antibiotics against multidrug-resistant pathogens like Acinetobacter baumannii.
Data Presentation: In-Silico Docking and Molecular Dynamics Simulation
| Compound | Target | Organism | Method | Binding Energy (kcal/mol) | Key Interactions | Reference |
| This compound (L3) | GMP synthase (guaA) | Acinetobacter baumannii | Molecular Docking | -8.4 | Hydrogen bonds | [1] |
| Boeravinone I (L5) | GMP synthase (guaA) | Acinetobacter baumannii | Molecular Docking | -8.0 | Hydrogen bonds | [1] |
| Imipenem | Penicillin-binding protein | Acinetobacter baumannii | Molecular Docking | -6.3 | - | [1] |
Experimental Protocols: In-Silico Analysis
The identification of GMP synthase as a potential target for this compound was achieved through a series of computational methods:[1]
-
Homology Modeling: A three-dimensional structure of GMP synthase from A. baumannii was generated.
-
Molecular Docking: this compound and other derivatives were docked into the active site of the modeled GMP synthase to predict binding affinity and interactions.
-
Molecular Dynamics Simulations: 100-nanosecond simulations were performed to assess the stability of the this compound-GMP synthase complex.
-
MM/GBSA and MM/PBSA Calculations: These methods were used to calculate the binding free energies of the complexes.
It is critical to note that these findings are based on computational models and await experimental validation.
Mandatory Visualization: Proposed Inhibition of Bacterial GMP Synthase
Caption: Predicted inhibition of bacterial GMP synthase by this compound.
Potential Pathways for Further Investigation
While direct experimental evidence for this compound is limited, studies on other boeravinone compounds, particularly boeravinone B and G, have implicated key signaling pathways in their therapeutic effects. These pathways represent logical starting points for investigating the mechanisms of action of this compound.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Boeravinone B and G have been shown to modulate NF-κB signaling.[2][3][4]
Mandatory Visualization: NF-κB Signaling Pathway
Caption: Potential modulation of the NF-κB pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Boeravinone B and G have been demonstrated to affect the MAPK pathway, specifically the phosphorylation of ERK1/2.[2][3][4]
Mandatory Visualization: MAPK/ERK Signaling Pathway
Caption: Potential modulation of the MAPK/ERK pathway by this compound.
Experimental Protocols for Target Validation
While specific experimental data for this compound is lacking, the following are standard methodologies employed in the validation of the therapeutic targets of other boeravinones, which can be adapted for future studies on this compound.
1. Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. For example, boeravinone B's effect on colon cancer cell lines was evaluated using this method.[5]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
2. Western Blot Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is essential for investigating the modulation of signaling pathways by observing changes in protein expression and phosphorylation status. This method was used to study the effects of boeravinone G on pERK1/2 and phospho-NF-kB p65 levels.[6]
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-NF-κB).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
3. In Vivo Models
-
Animal Models: To evaluate the in-vivo efficacy and safety of this compound, relevant animal models of disease are crucial. For instance, the anti-inflammatory activity of boeravinone B was assessed using a carrageenan-induced rat paw edema model.[7]
-
Protocol (Example: Anti-inflammatory Model):
-
Administer this compound or a vehicle control to groups of animals (e.g., rats or mice).
-
After a set period, induce inflammation by injecting an inflammatory agent (e.g., carrageenan) into the paw.
-
Measure the paw volume at different time points post-injection.
-
Calculate the percentage of inhibition of edema compared to the control group.
-
-
Conclusion and Future Directions
The current body of research points to GMP synthase as a promising, albeit computationally predicted, therapeutic target for this compound in the context of antibacterial drug discovery. The known activities of other boeravinones on key signaling pathways such as NF-κB and MAPK provide a strong rationale for investigating these as potential targets for this compound in inflammatory diseases and cancer.
Future research should prioritize the experimental validation of the in-silico findings for GMP synthase. Furthermore, comprehensive in-vitro and in-vivo studies are required to elucidate the specific effects of this compound on the NF-κB and MAPK pathways and to identify its direct molecular targets within these cascades. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound.
References
- 1. Boeravinone derivatives from Boerhavia diffusa potently target GMP synthase in drug-resistant Acinetobacter baumannii: An AI-guided in silico approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 3. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 7. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Boeravinone A and the Boeravinone Class of Rotenoids: A Technical Guide on Their Role in Traditional Medicine and Modern Pharmacology
Executive Summary
Boerhaavia diffusa L. (Nyctaginaceae), commonly known as Punarnava, is a cornerstone of traditional and Ayurvedic medicine, revered for its "rasayana" or rejuvenating properties.[1][2] It is traditionally used to treat a wide spectrum of ailments, including inflammatory conditions, liver and kidney disorders, gastrointestinal issues, and cancer.[3][4][5] Scientific investigations into its bioactive constituents have identified a class of rotenoids known as boeravinones (A-J) as major contributors to its pharmacological effects.[3][6] While the boeravinone class is of significant interest, research has predominantly focused on specific members like boeravinone B and boeravinone G, with data on boeravinone A being limited. This guide synthesizes the available technical data on the boeravinone class, using the well-studied boeravinones B and G as primary exemplars to illustrate the therapeutic potential, mechanisms of action, and relevant experimental methodologies for drug development professionals.
Traditional and Ayurvedic Context
In Ayurvedic medicine, Boerhaavia diffusa is utilized for its diuretic, anti-inflammatory, hepatoprotective, and immunomodulatory properties.[1][7][8] Formulations containing the plant are prescribed for conditions such as jaundice, anemia, rheumatism, and cardiac disorders.[1][3] The traditional use of the plant for treating diseases related to inflammation and cellular damage, such as gastrointestinal disorders and cancer, has provided the foundation for modern pharmacological research into its active rotenoids.[9][10]
Pharmacological Activity of the Boeravinone Class
Scientific validation has confirmed that boeravinones possess a range of potent biological activities. The primary effects demonstrated by the most-studied members of this class are detailed below.
Anti-Cancer and Cytotoxic Activity
Boeravinone B has demonstrated significant anti-cancer activity, particularly against colon and breast cancer cell lines.[11][12] Its primary mechanism involves the induction of internalization and subsequent lysosomal degradation of key epidermal growth factor receptors, EGFR and ErbB2, leading to caspase-independent apoptosis.[11][13]
Anti-Inflammatory and Immunomodulatory Effects
Both boeravinone B and G have been implicated in modulating key inflammatory pathways. Boeravinone B inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling cascade, which includes the NF-κB, MAPK, and PI3K/Akt pathways.[14][15] Further studies have shown direct inhibition of COX-1 and COX-2 enzymes.[16][17]
Antioxidant and Genoprotective Activity
Boeravinone G is an exceptionally potent antioxidant, with significant effects observed in the nanomolar range.[9][18] It functions by scavenging free radicals, inhibiting lipid peroxidation, and increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[6][18] This activity is linked to the modulation of the MAP kinase and NF-kB signaling pathways.[9][10]
Hepatoprotective and Other Activities
The traditional use of B. diffusa as a liver tonic is supported by evidence of boeravinone B's hepatoprotective effects against toxin-induced damage in HepG2 cells.[7][19] Additionally, boeravinone B has been identified as a novel efflux pump inhibitor in Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance.[20]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on various boeravinones.
Table 1: In Vivo and In Vitro Anti-Inflammatory Activity
| Compound | Model / Assay | Concentration / Dose | Result | Reference |
|---|---|---|---|---|
| Boeravinone B | Carrageenan-induced rat paw edema | 50 mg/kg | 56.6% inhibition of edema | [16][17] |
| Rotenoid (Cpd. 7) | COX-1 Inhibition Assay | IC₅₀: 21.7 ± 0.5 μM | Potent Inhibition | [16] |
| Rotenoid (Cpd. 7) | COX-2 Inhibition Assay | IC₅₀: 25.5 ± 0.6 μM | Potent Inhibition |[16] |
Table 2: Antioxidant and Genoprotective Activity
| Compound | Model / Assay | Concentration | Result | Reference |
|---|---|---|---|---|
| Boeravinone G | TBARS Assay (Lipid Peroxidation) | 0.1–1 ng/mL | Significant, concentration-dependent reduction | [18] |
| Boeravinone G | Intracellular ROS Formation | 0.1–1 ng/mL | Significant, concentration-dependent reduction | [18] |
| Boeravinone G | Comet Assay (DNA Damage) | 0.1–1 ng/mL | Significant reduction of H₂O₂-induced damage |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are representative of those used in the study of boeravinones.
Protocol: Isolation and Purification of Boeravinones
This protocol describes a general method for isolating boeravinones from the roots of B. diffusa.[3][18]
-
Extraction : Air-dried and powdered roots of B. diffusa are extracted exhaustively with methanol at room temperature (3 x 3L per 1 kg of material). The combined extracts are concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning (Kupchan Method) : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, carbon tetrachloride (CCl₄), chloroform (CHCl₃), and n-butanol.
-
Fraction Selection : Each fraction is tested for the activity of interest (e.g., antioxidant activity via ESR). The most active fraction (typically CCl₄ for antioxidant rotenoids) is selected for further purification.[18]
-
Column Chromatography : The active fraction is subjected to silica gel column chromatography using a gradient elution system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
HPLC Purification : Fractions from column chromatography showing high purity via TLC are further purified using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water gradient) to yield pure boeravinones.
Protocol: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxicity of boeravinones against cancer cell lines.[11][13]
-
Cell Seeding : HT-29 colon cancer cells (or other relevant cells) are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of the test boeravinone (e.g., 0-100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubated for 24-48 hours.
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The plate is shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol: Western Blot for Protein Expression
This protocol is used to measure the effect of boeravinones on the expression levels of key signaling proteins.[9][18]
-
Cell Lysis : After treatment with the boeravinone, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies (e.g., anti-pERK, anti-NF-κB p65, anti-actin).
-
Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Visualized Workflows and Signaling Pathways
The following diagrams, rendered in DOT language, illustrate key processes and mechanisms of action related to boeravinones.
Caption: General workflow for the isolation and purification of boeravinones.
Caption: Proposed anti-cancer mechanism of Boeravinone B in colon cancer cells.[11][13]
Caption: Modulation of NF-κB and MAPK pathways by boeravinones.[14][15][18]
Conclusion and Future Directions
The boeravinone class of rotenoids, derived from the traditionally vital plant Boerhaavia diffusa, represents a promising source of lead compounds for modern drug development. The well-documented anti-cancer, anti-inflammatory, and antioxidant activities of boeravinones B and G provide a strong rationale for their further investigation.[9][11][16] Future research should focus on several key areas:
-
Systematic Evaluation of All Boeravinones : A comprehensive study of all isolated boeravinones (A-J) is required to identify the most potent compounds for specific therapeutic targets.
-
Bioavailability and Pharmacokinetics : In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of lead boeravinones.
-
Safety and Toxicology : Rigorous toxicological assessments are essential, particularly given that some rotenoids exhibit toxicity.
-
Clinical Trials : Following successful preclinical validation, well-designed clinical trials will be necessary to translate the therapeutic potential of boeravinones into clinical applications.
By integrating traditional knowledge with modern scientific methodologies, the boeravinones stand as a compelling example of natural product-based drug discovery.
References
- 1. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ethnomedicinal values of Boerhaavia diffusa L. as a panacea against multiple human ailments: a state of art review [frontiersin.org]
- 3. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. imanagerpublications.com [imanagerpublications.com]
- 5. jetir.org [jetir.org]
- 6. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 15. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation, Optimization and Hepatoprotective Effects of Boeravinone B and Caffeic Acid Compounds from Boerhavia diffusa Linn [mdpi.com]
- 20. researchgate.net [researchgate.net]
Boeravinone A: A Technical Review of an Understudied Rotenoid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boerhaavia diffusa Linn., a perennial herb from the Nyctaginaceae family, holds a significant place in traditional medicine systems, particularly Ayurveda, where it is known as "Punarnava".[1][2] The plant is a rich source of various phytochemicals, including alkaloids, flavonoids, steroids, and a notable class of isoflavonoids known as rotenoids.[2][3] Within this class, the boeravinones (A through J) have been identified as key bioactive constituents.[1][4] These compounds are credited with a range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][5]
Despite the broad interest in the therapeutic potential of Boerhaavia diffusa extracts, scientific investigation has been disproportionately focused on specific members of the boeravinone family, namely boeravinone B and boeravinone G.[6][7][8] Boeravinone A, while one of the first to be identified, remains largely uncharacterized in terms of its biological activity and mechanism of action.[9] This technical guide provides a comprehensive review of the research on the boeravinone class of compounds, summarizing the quantitative data, experimental protocols, and signaling pathways associated with its more studied members. This review aims to provide a foundational understanding for researchers and to highlight the significant knowledge gap and research opportunities surrounding this compound.
The Boeravinone Class: Phytochemistry
Boeravinones are a series of rotenoids isolated from the roots of Boerhaavia diffusa.[3][4] Rotenoids are characterized by a core tetracyclic ring system. The various boeravinones are distinguished by substitutions on this core structure. While a detailed analysis of all boeravinones is beyond the scope of this guide, the focus of existing research has been on boeravinones B, D, G, and H for their antioxidant, anti-inflammatory, and anticancer properties.[6][10][11]
Quantitative Data on the Biological Activity of Boeravinones
The following tables summarize the available quantitative data for various boeravinones. It is critical to note that despite a thorough literature review, no specific quantitative biological data for This compound has been found. The data presented here is for other boeravinones and is intended to provide a comparative context for the potential activities of this compound.
Table 1: Anti-inflammatory Activity of Boeravinones
| Compound | Target | Assay | IC₅₀ (μM) | Percent Inhibition | Citation |
| Boeravinone B | In vivo | Carrageenan-induced rat paw edema | - | 56.6% at 50 mg/kg | [10][12] |
| Compound 7 (a new rotenoid) | COX-1 | In vitro | 21.7 ± 0.5 | - | [10][12] |
| Compound 7 (a new rotenoid) | COX-2 | In vitro | 25.5 ± 0.6 | - | [10][12] |
Table 2: Antioxidant and Genoprotective Activity of Boeravinones
| Compound | Activity | Assay/Model | Concentration | Effect | Citation |
| Boeravinone G | Antioxidant | TBARS formation (Fenton's reagent-induced) | 0.1–1 ng/ml | Significant reduction in TBARS | [11][13] |
| Boeravinone G | Antioxidant | ROS formation (Fenton's reagent-induced) | 0.1–1 ng/ml | Significant reduction in ROS | [11][13] |
| Boeravinone G | Genoprotective | Comet Assay (H₂O₂-induced DNA damage) | 0.1–1 ng/ml | Significant reduction in DNA damage | [4] |
| Boeravinone G, D, H | Antioxidant | ESR (hydroxyl radical scavenging) | - | Significant reduction in ESR signal | [8][11] |
Table 3: Anticancer and Cytotoxic Activity of Boeravinones
| Compound/Extract | Cell Line | Assay | IC₅₀ / Effect | Citation |
| B. diffusa root decoction | MCF-7 (breast cancer) | In vitro | 65.1 ± 1.2% cytotoxicity at 800 µg/ml | [2] |
| Boeravinone B | MdeA efflux pump (S. aureus) | MEC₄ | 25 µM | [14] |
Table 4: Hepatoprotective Activity of Boeravinones
| Compound | Model | Concentration | Percent Hepatoprotection | Citation |
| Boeravinone B | D-galactosamine-induced toxicity in HepG2 cells | 100 µg/mL | 40.89% | [5] |
| Boeravinone B | D-galactosamine-induced toxicity in HepG2 cells | 200 µg/mL | 62.21% | [5] |
Signaling Pathways Modulated by Boeravinones
Research into the mechanisms of action for boeravinones B and G has identified their modulatory effects on several key signaling pathways involved in inflammation, oxidative stress, and cell survival. The signaling pathways modulated by This compound have not yet been elucidated.
MAP Kinase and NF-κB Pathways in Antioxidant Activity
Boeravinone G has been shown to exert its potent antioxidant and genoprotective effects through the modulation of the MAP kinase and NF-κB pathways.[11][13] In response to oxidative stress induced by agents like Fenton's reagent, there is an upregulation of phosphorylated ERK1 and phospho-NF-κB p65.[8] Boeravinone G was found to counteract the increased phosphorylation of ERK1 and the levels of phospho-NF-κB p65, suggesting its protective mechanism involves the suppression of these pro-inflammatory and stress-activated pathways.[8][11]
NF-κB, MAPK, and PI3K/Akt Pathways in Osteoclast Differentiation
Boeravinone B has been investigated for its role in bone metabolism, specifically its inhibitory effect on osteoclast differentiation.[7] Osteoclasts are bone-resorbing cells, and their overactivity can lead to conditions like osteoporosis. Boeravinone B was found to inhibit osteoclast differentiation by downregulating RANKL/RANK signaling pathways, which include the NF-κB, MAPK, and PI3K/Akt pathways.[7] This suggests that boeravinone B may have potential as a therapeutic agent for bone disorders.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that have been used to characterize the boeravinones. These protocols can serve as a template for the future investigation of this compound.
COX-1 and COX-2 Inhibitory Activity Assay
This in vitro assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit cyclooxygenase enzymes.
-
Objective: To evaluate the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
-
Methodology:
-
The assay is typically performed using a colorimetric COX inhibitor screening assay kit.
-
The test compound (e.g., a boeravinone) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A reaction mixture is prepared containing assay buffer, heme, and either the COX-1 or COX-2 enzyme in a 96-well plate.
-
The test compound is added to the wells at various concentrations.
-
The reaction is initiated by adding arachidonic acid.
-
The plate is incubated at 37°C for a specified time (e.g., 10 minutes).
-
The absorbance is measured at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor).
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][12]
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay
This assay measures lipid peroxidation, an indicator of oxidative stress.
-
Objective: To quantify the extent of lipid peroxidation in a biological sample after treatment with a test compound.
-
Methodology:
-
Cells (e.g., Caco-2) are cultured and treated with the test compound (e.g., boeravinone G) for a specified duration (e.g., 24 hours).
-
Oxidative stress is induced using a pro-oxidant like Fenton's reagent (H₂O₂/Fe²⁺).
-
After incubation, the cells are harvested and homogenized in a lysis buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Thiobarbituric acid (TBA) reagent is added to the supernatant.
-
The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes) to allow for the formation of a pink-colored chromogen.
-
After cooling, the absorbance of the mixture is measured at a wavelength of 532 nm.
-
The concentration of TBARS is calculated using a standard curve of malondialdehyde (MDA) and is typically expressed as pmol MDA/mg protein.[11][13]
-
Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA damage in individual cells.
-
Objective: To assess the genoprotective effect of a compound against a DNA-damaging agent.
-
Methodology:
-
Cells are treated with the test compound (e.g., boeravinone G) before being exposed to a genotoxic agent (e.g., H₂O₂).
-
The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
The slides are then placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, allowing the damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., tail intensity, tail moment).[4]
-
Conclusion and Future Perspectives
The boeravinone class of rotenoids, isolated from the traditionally important medicinal plant Boerhaavia diffusa, exhibits a wide range of promising pharmacological activities. Extensive research on compounds like boeravinone B and G has demonstrated their potential as anti-inflammatory, antioxidant, anticancer, and anti-osteoporotic agents, with well-defined effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
However, this review highlights a significant and surprising gap in the scientific literature concerning this compound. Despite being one of the originally identified members of this class, there is a distinct lack of data on its biological activities, quantitative efficacy, and mechanisms of action. This represents a substantial untapped area for research and drug discovery.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in quantities sufficient for comprehensive biological screening.
-
Biological Screening: Systematic evaluation of this compound's activity in a battery of in vitro assays, including those for which other boeravinones have shown promise (e.g., anti-inflammatory, anticancer, antioxidant assays).
-
Mechanism of Action Studies: Should promising activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the signaling pathways modulated by this compound.
By addressing these research gaps, the scientific community can fully explore the therapeutic potential of the entire boeravinone family and potentially uncover a novel lead compound for drug development in this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C18H14O6 | CID 14018346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Boeravinone A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the extraction and purification of boeravinone A and related rotenoid compounds from the plant Boerhavia diffusa. The methodologies outlined are based on established scientific literature and are intended to guide researchers in isolating these compounds for further study and development.
Introduction
Boeravinones are a class of rotenoids isolated from Boerhaavia diffusa, a plant widely used in traditional medicine. These compounds, including this compound, have garnered significant interest due to their diverse pharmacological activities. This application note details the common methods for their extraction from plant material and subsequent purification to obtain compounds of high purity.
Extraction Protocols
The initial step in isolating this compound is the extraction from the dried and powdered plant material, typically the roots. Methanolic or hydroalcoholic extraction is the most frequently employed method.
Methanolic Extraction
This protocol is adapted from methods used for the extraction of various boeravinones.
Materials:
-
Dried and powdered roots of Boerhaavia diffusa
-
Methanol (analytical grade)
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Maceration:
-
Soak the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.[1]
-
Filter the extract and collect the filtrate.
-
Repeat the maceration process with the plant residue 2-3 times to ensure complete extraction.
-
Combine all the filtrates.
-
-
Soxhlet Extraction:
-
Place the powdered root material in a thimble and extract with methanol using a Soxhlet apparatus.
-
Continue the extraction for a sufficient duration (e.g., 24-48 hours) until the solvent running through the siphon tube is colorless.
-
-
Concentration:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Hydroalcoholic Extraction
This method is particularly useful for extracting a broad range of compounds.
Materials:
-
Dried and powdered roots of Boerhaavia diffusa
-
Ethanol (analytical grade)
-
Distilled water
-
Reflux apparatus
Procedure:
-
Prepare a 40% ethanol solution by mixing 24 L of ethanol with 36 L of water for a large-scale extraction.[2]
-
Add the powdered plant material to the hydroalcoholic solution.
-
Reflux the mixture for 2 hours at 80°C.[2]
-
Allow the mixture to cool and then filter to collect the extract.
-
Repeat the extraction process on the residue multiple times to maximize yield.[2]
-
Combine the filtrates and concentrate under vacuum.[2]
Purification Protocols
The crude extract contains a complex mixture of compounds. A multi-step purification process involving solvent partitioning and chromatography is necessary to isolate this compound.
Solvent Partitioning (Kupchan Method)
This technique separates compounds based on their differential solubility in immiscible solvents.
Materials:
-
Crude methanolic extract
-
Distilled water
-
n-hexane
-
Chloroform
-
n-butanol
-
Separatory funnel
Procedure:
-
Suspend the crude methanolic extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity in a separatory funnel.
-
First, partition with n-hexane to remove non-polar compounds. Collect the n-hexane fraction.
-
Next, partition the aqueous layer with chloroform. Collect the chloroform fraction.[3]
-
Finally, partition the remaining aqueous layer with n-butanol. Collect the n-butanol fraction.[3]
-
Concentrate each fraction separately. The boeravinones are typically found in the less polar fractions like chloroform.
Column Chromatography
This is a primary method for the separation of compounds from the enriched fractions.
Materials:
-
Enriched fraction (e.g., chloroform fraction)
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Glass column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform).
-
Pack the column with the silica gel slurry.
-
Adsorb the dried, enriched fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity. A common gradient is starting with 100% chloroform and gradually increasing the percentage of methanol.[1]
-
Collect the eluting solvent in fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
TLC is used to identify the fractions containing the target compound.
Materials:
-
TLC plates (silica gel coated)
-
Collected fractions from column chromatography
-
Mobile phase (e.g., chloroform:methanol 9:1)[4]
-
UV lamp for visualization
Procedure:
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under a UV lamp (e.g., at 254 nm).
-
Combine the fractions that show a spot corresponding to the Rf value of this compound (if a standard is available) or fractions with similar profiles.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the final purification of this compound to achieve high purity.
Materials:
-
Combined fractions from column chromatography
-
HPLC system with a suitable column (e.g., reverse-phase C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% orthophosphoric acid)[5]
-
Detector (e.g., PDA or UV detector)
Procedure:
-
Dissolve the semi-purified sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the components. For example, a gradient of acetonitrile in water.[5]
-
Monitor the elution profile at a suitable wavelength (e.g., 276 nm for boeravinones E and B, which can be adapted for A).[5]
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction using analytical HPLC.
Quantitative Data
The yield of boeravinones can vary depending on the plant source, geographical location, and the extraction method used. The following table summarizes reported yields for various boeravinones.
| Compound | Plant Part | Extraction Method | Quantification Method | Yield (% w/w) | Reference |
| Boeravinone B | Whole Plant | Hydroalcoholic | HPLC | 0.041% | |
| Boeravinone B | Polyherbal Formulation | Hydroalcoholic | HPLC | 0.011% | |
| Boeravinone B | Roots | Not Specified | RP-HPLC | 0.22% | [6] |
| Boeravinone E | Roots | Not Specified | RP-HPLC | 0.05% | [6] |
| Boeravinone B | Hydroalcoholic Extract | Hydroalcoholic | HPTLC | 0.055% | [2] |
| Eupalitin galactoside | Whole Plant | Not Specified | HPTLC | 0.075% | [7] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental protocols and relevant biological pathways can aid in understanding the processes.
Extraction and Purification Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway Associated with Boeravinone G Antioxidant Activity
Boeravinone G, a related compound, has been shown to exert its antioxidant effects through the MAP kinase and NF-kB pathways.[8][9] This provides a potential mechanism of action that may be shared by other boeravinones.
References
- 1. EP2139504A1 - Standardized bioactive herbal extracts - Google Patents [patents.google.com]
- 2. phcogres.com [phcogres.com]
- 3. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. isca.me [isca.me]
- 5. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ycmou.ac.in [ycmou.ac.in]
- 8. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 9. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-PDA Quantification of Boeravinone A
This document provides a detailed methodology for the quantification of boeravinone A in plant extracts, specifically from the roots of Boerhaavia diffusa, using Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA). This method is tailored for researchers, scientists, and professionals in drug development and quality control of herbal medicines.
Introduction
This compound is a rotenoid-class phenolic compound found in the medicinal plant Boerhaavia diffusa. This plant has a long history of use in traditional medicine systems for treating a variety of ailments, attributed in part to the presence of boeravinones which exhibit anti-cancer, anti-inflammatory, and spasmolytic properties.[1][2] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. The UPLC-PDA method offers a rapid, selective, and sensitive approach for this purpose.[1][2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Boerhaavia diffusa Roots
This protocol describes the extraction of boeravinones, including this compound, from the dried root material of Boerhaavia diffusa.
Materials and Reagents:
-
Dried and powdered roots of Boerhaavia diffusa
-
Methanol (HPLC grade)
-
Reflux apparatus
-
Rotary evaporator
-
Syringe filter (0.22 µm)
-
UPLC vials
Procedure:
-
Accurately weigh a suitable amount of powdered root material.
-
Transfer the powder to a round-bottom flask and add a sufficient volume of methanol.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to dryness.[1][2]
-
Store the dried extract at -20°C until further analysis.[1][2]
-
For UPLC analysis, accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
UPLC-PDA Instrumentation and Conditions
This section details the instrumental setup for the chromatographic separation and quantification of this compound.
| Parameter | Specification |
| Instrumentation | Ultra-Performance Liquid Chromatography with Photodiode Array Detector |
| Column | ACQUITY UPLC BEH Shield C18 (2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol[1] |
| Gradient Elution | A gradient elution program should be optimized for the separation of boeravinones. |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | To be optimized based on standard concentrations and sample sensitivity. |
| Column Temperature | To be maintained at a constant temperature, e.g., 25°C. |
| PDA Detection | λmax = 273 nm[1][2] |
Method Validation
The UPLC-PDA method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] Key validation parameters are summarized in the table below.
Quantitative Data Summary
The following table summarizes the validation parameters for the UPLC-PDA method for the quantification of boeravinones.
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.9999[1][2] |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
| Accuracy (% Recovery) | Within acceptable limits. |
| Precision (% RSD) | Within acceptable limits. |
| Specificity | The method is selective for boeravinones. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for the quantification of this compound using UPLC-PDA.
Signaling Pathway Context (Hypothetical)
While the primary focus of this application note is the analytical methodology, the quantification of this compound is often a critical step in broader pharmacological studies. For instance, researchers might investigate how this compound modulates specific signaling pathways implicated in inflammation or cancer. The diagram below illustrates a hypothetical scenario where the quantified this compound is used to study its effect on the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
in vitro assays for "boeravinone A" activity (e.g., antioxidant, anti-inflammatory)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the medicinal plant Boerhaavia diffusa.[1][2][3] This plant has a long history of use in traditional medicine for treating a variety of ailments, including those related to inflammation and oxidative stress.[4][5] While extensive research has been conducted on the bioactivities of Boerhaavia diffusa extracts and other boeravinone compounds like boeravinone B and G, specific in vitro data and detailed protocols for this compound are not extensively documented in publicly available scientific literature.[1][6]
This document aims to provide a comprehensive guide for researchers interested in investigating the in vitro antioxidant and anti-inflammatory activities of this compound. Due to the limited specific data on this compound, this guide includes detailed protocols and data from studies on closely related boeravinones and general assays, which can be adapted for the study of this compound.
Quantitative Data Summary
Quantitative data on the direct antioxidant and anti-inflammatory activities of purified this compound is limited in the reviewed literature. However, studies on extracts of Boerhaavia diffusa and other boeravinone compounds provide valuable insights into its potential activities.
Table 1: In Vitro Antioxidant Activity of Boerhaavia diffusa Extracts and Related Boeravinones
| Assay | Test Substance | Concentration/IC50 | Reference |
| DPPH Radical Scavenging | 50% Ethanolic Extract of B. diffusa | IC50: 0.21 mg/mL | [4] |
| Nitric Oxide Scavenging | Ethanolic Extract of B. diffusa | 71.35% inhibition at 250 µg/mL | [7] |
Table 2: In Vitro Anti-inflammatory Activity of Related Boeravinones
| Assay | Test Substance | IC50 Value | Reference |
| COX-1 Inhibition | Compound 7 (a rotenoid from B. diffusa) | 21.7 ± 0.5 µM | [1][2] |
| COX-2 Inhibition | Compound 7 (a rotenoid from B. diffusa) | 25.5 ± 0.6 µM | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the antioxidant and anti-inflammatory activity of this compound. These are generalized protocols and may require optimization for the specific compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-100 µg/mL).
-
Add 100 µL of the DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of DPPH solution.
-
Use ascorbic acid as a positive control in the same concentration range as the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.
-
2. Nitric Oxide (NO) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide radicals from a sodium nitroprusside solution. The amount of nitric oxide is quantified using the Griess reagent.
-
Materials:
-
This compound
-
Sodium nitroprusside (10 mM)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2% phosphoric acid)
-
Curcumin or Quercetin (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, mix 50 µL of 10 mM sodium nitroprusside with 50 µL of various concentrations of this compound.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 50 µL of Griess reagent to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
Use a suitable positive control like curcumin or quercetin.
-
Calculate the percentage of nitric oxide scavenging activity and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis. Commercially available COX inhibitor screening kits are commonly used.
-
Materials:
-
This compound
-
COX-1 and COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as a positive control
-
96-well plate
-
Microplate reader
-
-
Procedure (General, based on commercial kits):
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the this compound solution or the positive control to the respective wells.
-
Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators. The inhibition is monitored by the decrease in the formation of a conjugated diene from the substrate linoleic acid.
-
Materials:
-
This compound
-
5-Lipoxygenase from soybean
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Zileuton or Quercetin (positive control)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
In a cuvette, mix the borate buffer and the this compound solution.
-
Add the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately measure the change in absorbance at 234 nm for 3-5 minutes.
-
Calculate the rate of reaction from the slope of the linear portion of the curve.
-
Determine the percentage of inhibition and the IC50 value.
-
Signaling Pathways
While direct evidence for this compound is lacking, other boeravinones have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK.[8] Investigating the effect of this compound on these pathways would be a logical next step.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that regulate various cellular processes, including the production of inflammatory mediators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. horizonepublishing.com [horizonepublishing.com]
- 4. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. iafaforallergy.com [iafaforallergy.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Effects of Boeravinone A in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A is a member of the rotenoid family of natural compounds isolated from the plant Boerhaavia diffusa.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including those related to inflammation and cancer.[3][4] Scientific investigations into the bioactive constituents of Boerhaavia diffusa have revealed that boeravinones, as a class, possess significant anti-inflammatory, antioxidant, and anticancer properties.[5][6][7]
While detailed cell-based studies on this compound are limited in the currently available scientific literature, extensive research on the closely related compounds, boeravinone B and boeravinone G, provides a strong foundation for designing and conducting experiments to elucidate the specific effects of this compound. This document provides detailed protocols and application notes based on the known activities of boeravinones B and G, offering a strategic starting point for researchers investigating this compound. The proposed cell culture models and assays are selected based on their relevance to the established pharmacological profile of the boeravinone family.
Potential Applications and Target Cell Lines
Based on the activities of related boeravinones, this compound can be investigated for the following effects and in the corresponding cell culture models:
| Therapeutic Area | Potential Effect of this compound | Recommended Cell Lines |
| Oncology | Cytotoxicity, Apoptosis Induction, Inhibition of Cancer Cell Proliferation, Modulation of EGFR Signaling | HT-29, SW-620, HCT-116 (Human Colon Cancer)[8], MCF-7 (Human Breast Cancer)[3] |
| Inflammation | Inhibition of Pro-inflammatory Mediators, Modulation of NF-κB and MAPK Signaling | RAW 264.7 (Murine Macrophages), THP-1 (Human Monocytic Cells) |
| Oxidative Stress | Antioxidant Activity, Protection against Oxidative Damage | Caco-2 (Human Intestinal Epithelial Cells)[1][9] |
| Bone Biology | Regulation of Osteoclast and Osteoblast Differentiation | Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) [5][10] |
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
This protocol is foundational for determining the concentration range of this compound that is suitable for further mechanistic studies, by identifying the concentrations that are cytotoxic versus non-toxic.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the this compound concentration.
Data Presentation:
| This compound (µM) | Cell Line | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | HT-29 | 24 | 100 | |
| 0.3 | HT-29 | 24 | ||
| 1 | HT-29 | 24 | ||
| 3 | HT-29 | 24 | 3.7 ± 0.14[8] | |
| 10 | HT-29 | 24 | ||
| 0 (Control) | HCT-116 | 24 | 100 | |
| 0.3 | HCT-116 | 24 | ||
| 1 | HCT-116 | 24 | 5.7 ± 0.24[8] | |
| 3 | HCT-116 | 24 | ||
| 10 | HCT-116 | 24 | ||
| 0 (Control) | SW-620 | 24 | 100 | |
| 0.3 | SW-620 | 24 | ||
| 1 | SW-620 | 24 | 8.4 ± 0.37[8] | |
| 3 | SW-620 | 24 | ||
| 10 | SW-620 | 24 |
Note: The IC50 values presented are for Boeravinone B in the specified human colon cancer cell lines and serve as a reference.[8]
Analysis of Protein Expression by Western Blotting
This protocol allows for the investigation of this compound's effect on specific signaling pathways by measuring the levels of key proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary and secondary antibodies.
Protocol:
-
Cell Lysis: Plate cells and treat with this compound at non-cytotoxic concentrations for a specified time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-p65, p65, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Target Protein | Cell Line | This compound (µM) | Fold Change vs. Control |
| p-EGFR | HT-29 | 0 | 1.0 |
| [Concentration 1] | |||
| [Concentration 2] | |||
| p-Akt | HT-29 | 0 | 1.0 |
| [Concentration 1] | |||
| [Concentration 2] | |||
| p-ERK1/2 | HT-29 | 0 | 1.0 |
| [Concentration 1] | |||
| [Concentration 2] |
Measurement of Antioxidant Activity
These protocols are designed to assess the capacity of this compound to mitigate oxidative stress in a cellular context.
Principle: This assay uses a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until it is oxidized by ROS within the cells.
Protocol:
-
Cell Treatment: Seed Caco-2 cells in a 96-well black plate and treat with various concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with a pro-oxidant like H2O2/Fe2+ (Fenton's reagent) for a specified time.[1]
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells with that of cells treated with the pro-oxidant alone.
Principle: This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Cell Treatment and Lysis: Treat Caco-2 cells with this compound and a pro-oxidant as described above.[1] Lyse the cells and collect the supernatant.
-
Reaction with TBA: Mix the cell lysate with TBA reagent and heat at 95°C for 60 minutes.
-
Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Data Analysis: Calculate the concentration of MDA using a standard curve and express the results as nmol of MDA per mg of protein.
Data Presentation for Antioxidant Assays:
| Assay | Cell Line | Treatment | This compound (ng/mL) | Result (relative to stressed control) |
| ROS | Caco-2 | H2O2/Fe2+ | 0.1 | |
| 0.3 | ||||
| 1 | ||||
| TBARS | Caco-2 | H2O2/Fe2+ | 0.1 | |
| 0.3 | ||||
| 1 |
Note: Concentrations for boeravinone G are in ng/mL.[1]
Visualizing Molecular Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
The following diagram illustrates the EGFR signaling pathway and its downstream effectors, which are known to be modulated by boeravinone B and are therefore a relevant target for investigation with this compound.[8]
Caption: Potential mechanism of this compound in cancer cells.
The diagram below illustrates the NF-κB and MAPK signaling pathways, which are central to inflammation and have been shown to be inhibited by boeravinones.[5][9]
Caption: Inhibition of inflammatory pathways by this compound.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of this compound.
Caption: Workflow for this compound cell-based testing.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for initiating research into the cellular effects of this compound. By leveraging the knowledge gained from studies on the related compounds, boeravinone B and G, researchers can efficiently design experiments to explore the anticancer, anti-inflammatory, and antioxidant potential of this compound. The suggested cell lines, assays, and pathway analyses represent a robust starting point for elucidating its mechanism of action and potential therapeutic applications. As with any scientific investigation, careful optimization of experimental conditions and concentrations will be crucial for obtaining reliable and reproducible results.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 10. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Boeravinone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boeravinone A is a rotenoid isolated from the medicinal plant Boerhaavia diffusa. The genus Boerhaavia has a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer. While several other boeravinones, such as B and G, have been the subject of in vivo investigations, there is currently a notable lack of published in vivo studies specifically focusing on this compound. However, based on the activities of structurally similar boeravinones and the crude extracts of Boerhaavia diffusa, it is plausible to hypothesize that this compound possesses anti-inflammatory, antioxidant, and anticancer properties.
These application notes provide a framework for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound. The protocols outlined below are adapted from established methodologies used for other boeravinones and related natural products.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the known bioactivities of other boeravinones, the following therapeutic areas are promising for in vivo investigation of this compound:
-
Anti-inflammatory Activity: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and acute inflammation.
-
Anticancer Activity: Various cancer types, including breast, colon, and lung cancer.
-
Neuroprotective Activity: Ischemia-reperfusion injury and other neurodegenerative conditions.
-
Hepatoprotective Activity: Drug-induced liver injury.
A variety of animal models can be employed to investigate these potential applications. The choice of model will depend on the specific research question.
| Therapeutic Area | Recommended Animal Models | Justification |
| Anti-inflammatory | Carrageenan-induced paw edema in rats/mice | A well-established acute inflammation model to assess anti-edematous effects. |
| Collagen-induced arthritis in mice | A model for chronic autoimmune arthritis, relevant for rheumatoid arthritis studies. | |
| Dextran sulfate sodium (DSS)-induced colitis in mice | A widely used model for inflammatory bowel disease. | |
| Anticancer | Xenograft models in immunocompromised mice (e.g., NOD/SCID) | Allows for the study of human tumor growth and the effect of this compound on tumor regression. Tumor cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are implanted subcutaneously or orthotopically. |
| Chemically-induced cancer models (e.g., DMH-induced colon cancer in rats) | Mimics the multi-stage process of carcinogenesis. | |
| Neuroprotective | Middle cerebral artery occlusion (MCAO) in rats/mice | A common model for focal cerebral ischemia to study neuroprotective effects against stroke. |
| Hepatoprotective | Carbon tetrachloride (CCl4)- or acetaminophen-induced hepatotoxicity in rats/mice | Standard models to induce acute liver injury and evaluate hepatoprotective agents. |
Experimental Protocols
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to evaluate the acute anti-inflammatory effects of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Data Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
Anticancer Activity: Human Tumor Xenograft Model in Mice
This protocol assesses the in vivo anticancer efficacy of this compound against a specific human cancer cell line.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel
-
This compound (formulated for intraperitoneal or oral administration)
-
Standard chemotherapeutic agent (e.g., Paclitaxel, positive control)
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the cancer cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o., daily)
-
Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly)
-
-
Treatment: Administer the treatments for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Data Analysis: Analyze tumor growth curves using two-way ANOVA. Compare final tumor weights using one-way ANOVA.
Potential Signaling Pathways for Investigation
Based on studies of other boeravinones and related compounds, this compound may exert its effects through the modulation of several key signaling pathways.
This compound's Potential Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
This compound's Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanism of this compound via inhibition of the PI3K/Akt pathway and induction of apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo studies of this compound.
Quantitative Data Summary (Hypothetical)
As no in vivo data for this compound is currently available, the following tables are presented as templates for summarizing potential findings.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| This compound | 10 | Data | Data |
| This compound | 25 | Data | Data |
| This compound | 50 | Data | Data |
| Indomethacin | 10 | Data | Data |
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (g) (Mean ± SD) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | 1.2 ± 0.3 | - |
| This compound | 10 | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Paclitaxel | 10 | Data | Data | Data |
Conclusion
While direct in vivo evidence for this compound is lacking, the information available for other boeravinones provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and frameworks provided in these application notes offer a starting point for researchers to design and execute robust in vivo studies to elucidate the pharmacological properties of this compound. Such studies are crucial for validating its potential and advancing it through the drug development pipeline.
Application Notes and Protocols: Boeravinones as Potential Anti-Cancer Agents
Introduction
Boeravinones, a class of rotenoids isolated from the medicinal plant Boerhaavia diffusa, have garnered scientific interest for their potential therapeutic properties, including anti-cancer activities.[1][2][3] While several boeravinone analogues (A-J) have been identified, detailed experimental studies on the anti-cancer effects of Boeravinone A are limited in the current scientific literature. However, extensive research on other analogues, particularly Boeravinone B, provides a strong framework for understanding the potential mechanisms and for designing experimental protocols to investigate this compound.
This document provides detailed application notes and protocols based on the published anti-cancer activities of Boeravinone B. These methodologies can serve as a comprehensive guide for researchers and drug development professionals investigating this compound or other related compounds. Boeravinone B has demonstrated significant anti-cancer activity, particularly in human colon cancer cells, by targeting key signaling pathways involved in cell proliferation and survival.[4][5]
Quantitative Data Summary
The cytotoxic activity of Boeravinone B has been evaluated against several human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, indicating a dose-dependent inhibition of cell proliferation.[4]
Table 1: IC50 Values of Boeravinone B in Human Colon Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| HT-29 | Colon Carcinoma | 3.7 ± 0.14 |
| HCT-116 | Colon Carcinoma | 5.7 ± 0.24 |
| SW-620 | Colon Carcinoma | 8.4 ± 0.37 |
Data sourced from a study on the anti-cancer activity of Boeravinone B. The study identified HT-29 as the most sensitive cell line.[4]
Signaling Pathways and Mechanism of Action
Research on Boeravinone B has elucidated a mechanism involving the disruption of the Epidermal Growth Factor Receptor (EGFR) family signaling, which is crucial in many cancers for cell growth and proliferation.[4][5]
1. Inhibition of EGFR Family Receptors: Boeravinone B has been shown to suppress the phosphorylation of key receptor tyrosine kinases, including EGFR, ErbB2, and ErbB3, in HT-29 colon cancer cells.[4][5] This inhibition prevents the activation of downstream signaling cascades.
2. Downregulation of PI3K/Akt and MAPK/Erk Pathways: By inhibiting EGFR/ErbB2, Boeravinone B effectively blocks two major downstream pro-survival and proliferative pathways:
-
Ras/MAPK Pathway: The treatment inhibits the activation of Mitogen-Activated Protein Kinase (MAPK) and Erk1/2.[4][5]
-
PI3K/Akt Pathway: The activation of Akt, a key protein in promoting cell survival and inhibiting apoptosis, is also suppressed.[4][5]
3. Induction of Apoptosis: The compound induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by the nuclear translocation of apoptosis-inducing factor (AIF) and the proteolytic processing of PARP and caspase-3.[4][5] This suggests that Boeravinone B can trigger caspase-independent apoptosis.
References
- 1. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Boeravinone A: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a guideline for the investigation of Boeravinone A in neuroprotective research. Currently, there is a notable lack of direct scientific literature specifically detailing the neuroprotective activities of this compound. The information presented herein is largely extrapolated from research on structurally related rotenoids, particularly Boeravinone B and Boeravinone G, which have demonstrated significant antioxidant and anti-inflammatory properties. All proposed experiments and expected outcomes for this compound are hypothetical and require experimental validation.
Introduction
This compound is a rotenoid-class isoflavonoid isolated from the plant Boerhaavia diffusa.[1][2][3][4] While research on this specific compound is limited, other boeravinones have shown promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7][8] This document outlines potential applications and experimental protocols for investigating the neuroprotective effects of this compound, based on the known mechanisms of related compounds.
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation. Therefore, compounds with antioxidant and anti-inflammatory properties are of significant interest as potential neuroprotective agents. It is hypothesized that this compound may exert neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and inflammation.
Hypothesized Mechanisms of Neuroprotection
Based on the activities of other boeravinones, the potential neuroprotective mechanisms of this compound are hypothesized to involve:
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB and MAPK, in glial cells and neurons, thereby reducing the production of inflammatory mediators.
-
Modulation of Cell Survival Pathways: Potential activation of pro-survival signaling cascades, such as the Nrf2 pathway, which upregulates the expression of cytoprotective genes.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for this compound based on plausible outcomes from the experimental protocols described in this document. These values are for illustrative purposes only and must be determined experimentally.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Metric | Hypothetical Value for this compound | Positive Control |
| DPPH Radical Scavenging | IC₅₀ | 15 µM | Ascorbic Acid (5 µM) |
| ABTS Radical Scavenging | IC₅₀ | 10 µM | Trolox (8 µM) |
| Cellular ROS Reduction (DCF-DA) | EC₅₀ | 5 µM | N-acetylcysteine (1 mM) |
| Superoxide Dismutase (SOD) Activity | % Increase | 30% at 10 µM | - |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated BV-2 Microglia
| Assay | Metric | Hypothetical Value for this compound | Positive Control |
| Nitric Oxide (NO) Production | IC₅₀ | 8 µM | L-NIL (10 µM) |
| TNF-α Release | IC₅₀ | 12 µM | Dexamethasone (1 µM) |
| IL-6 Release | IC₅₀ | 10 µM | Dexamethasone (1 µM) |
| NF-κB Activation | IC₅₀ | 7 µM | BAY 11-7082 (5 µM) |
Table 3: In Vitro Neuroprotective Activity of this compound
| Cell Line | Neurotoxin | Assay | Metric | Hypothetical Value for this compound |
| SH-SY5Y | Rotenone (1 µM) | MTT | EC₅₀ | 5 µM |
| Primary Cortical Neurons | H₂O₂ (100 µM) | LDH | EC₅₀ | 7 µM |
| PC12 | 6-OHDA (50 µM) | Cell Viability | EC₅₀ | 6 µM |
Experimental Protocols
In Vitro Antioxidant Activity Assays
4.1.1. DPPH Radical Scavenging Assay
-
Objective: To assess the direct radical scavenging activity of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-100 µM).
-
Add 100 µL of 0.1 mM DPPH in methanol to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value.
-
4.1.2. Cellular Reactive Oxygen Species (ROS) Assay
-
Objective: To measure the ability of this compound to reduce intracellular ROS levels in a neuronal cell line (e.g., SH-SY5Y).
-
Methodology:
-
Seed SH-SY5Y cells in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂ or 1 µM rotenone) for 1 hour.
-
Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
-
In Vitro Anti-inflammatory Assays in Microglia
4.2.1. Cell Culture
-
BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
4.2.2. Nitric Oxide (NO) Production Assay
-
Objective: To determine the effect of this compound on NO production in activated microglia.
-
Methodology:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent.
-
Read the absorbance at 540 nm.
-
4.2.3. Cytokine Measurement (ELISA)
-
Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines.
-
Methodology:
-
Follow the same cell treatment protocol as for the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vitro Neuroprotection Assays
4.3.1. Cell Culture
-
SH-SY5Y human neuroblastoma cells are commonly used. For more physiologically relevant data, primary cortical neurons can be cultured from embryonic rodents.
4.3.2. MTT Assay for Cell Viability
-
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
-
Methodology:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 1 µM rotenone for a Parkinson's disease model, or 100 µM H₂O₂ for an oxidative stress model) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Visualization of Hypothesized Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound in the context of neuroprotection.
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: General workflow for in vitro neuroprotection screening.
Conclusion
While direct evidence for the neuroprotective effects of this compound is currently lacking, its structural similarity to other biologically active boeravinones suggests its potential as a valuable compound for neuroprotective research. The protocols and hypothesized mechanisms outlined in this document provide a framework for initiating investigations into the antioxidant, anti-inflammatory, and neuroprotective properties of this compound. Further research is essential to validate these hypotheses and to elucidate the specific molecular targets and signaling pathways involved.
References
- 1. This compound | C18H14O6 | CID 14018346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmbreports.org [bmbreports.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boeravinone B alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Standards for the Analysis of Boeravinone A
Audience: Researchers, scientists, and drug development professionals.
Introduction Boeravinone A is a rotenoid, a class of naturally occurring heterocyclic compounds, first isolated from the roots of Boerhaavia diffusa Linn. (Nyctaginaceae).[1] This plant, commonly known as Punarnava, is widely used in traditional medicine systems for its various therapeutic properties, including diuretic, anti-inflammatory, and hepatoprotective effects.[1][2] Given the pharmacological interest in boeravinones, the development of robust and validated analytical methods for their quantification is crucial. Standardized analytical protocols are essential for the quality control of herbal raw materials, extracts, and finished formulations, as well as for pharmacokinetic and metabolic studies in drug development. This document provides detailed protocols and application notes for the analysis of this compound using modern chromatographic and spectroscopic techniques.
General Experimental Workflow
The analysis of this compound from its natural source, typically Boerhaavia diffusa, involves a multi-step process from sample collection to final quantification. The general workflow includes sample preparation through extraction, followed by chromatographic separation and detection.
Caption: General workflow for extraction and analysis of this compound.
Sample Preparation: Extraction Protocol
A robust extraction method is critical for the accurate quantification of this compound from plant matrices. The following protocol is based on established methods for boeravinones from Boerhaavia diffusa roots.[3][4]
Objective: To efficiently extract this compound and related rotenoids from powdered plant material.
Materials and Reagents:
-
Dried root powder of Boerhaavia diffusa
-
Methanol (HPLC grade)
-
Reflux apparatus
-
Rotary evaporator
-
Ultrasonic water bath
-
0.22 µm syringe filters
Protocol:
-
Maceration/Reflux:
-
Filtration and Concentration:
-
Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a semi-solid extract.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the dried extract (e.g., 100 mg).
-
Dissolve the extract in methanol in a 10 mL volumetric flask. Use an ultrasonic bath to ensure complete dissolution.
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
High-Performance Liquid Chromatography (HPLC / UPLC) Analysis
Reverse-phase HPLC and UPLC are the most common, reliable, and precise methods for the quantification of boeravinones.[2] The following protocols are adapted from validated methods for Boeravinone B and E and serve as an excellent starting point for developing a method for this compound.[3][5]
Experimental Protocol: UPLC-PDA
This method provides a selective, sensitive, and rapid analysis suitable for quality control.[3][4]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | BEH Shield C18 (2.1 × 100 mm, 1.7 µm) | [3][4] |
| Mobile Phase | A: Water (0.1% Acetic Acid) B: Methanol | [3][4] |
| Gradient Elution | (Details would require method development, starting with a linear gradient) | |
| Flow Rate | 0.4 mL/min | [3][4] |
| Detection Wavelength | λmax 273 nm (PDA) | [3][4] |
| Injection Volume | 2-5 µL | |
| Column Temperature | 25°C |
Experimental Protocol: RP-HPLC
A standard RP-HPLC method validated for the simultaneous quantification of Boeravinone B and E.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3 C18 (e.g., 250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | A: Water (0.1% v/v Orthophosphoric Acid) B: Acetonitrile | [5] |
| Gradient Elution | (A time-based gradient increasing the proportion of Acetonitrile) | [5] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 276 nm | [5] |
| Injection Volume | 10-20 µL | |
| Column Temperature | Ambient or 30°C |
Method Validation
Any developed analytical method must be validated according to ICH (International Conference on Harmonisation) guidelines to ensure it is suitable for its intended purpose.[3]
Caption: Key parameters for analytical method validation per ICH guidelines.
Quantitative Data Summary (for related Boeravinones): The following table summarizes validation data from a published RP-HPLC method for Boeravinone B and E, which can be used as performance benchmarks when developing a method for this compound.[5]
| Parameter | Boeravinone E | Boeravinone B | Reference |
| Linearity Range (µg/mL) | 7.26 - 35.75 | 2.20 - 11.00 | [6] |
| Correlation Coefficient (r²) | 0.9989 | 0.9991 | [6] |
| LOD (µg/mL) | 2.1 | 0.61 | [5] |
| LOQ (µg/mL) | 6.93 | 2.1 | [5] |
| Accuracy (% Recovery) | 94.91 - 96.23% | 94.91 - 96.23% | [5] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the rapid screening and quantification of botanicals. It allows for the simultaneous analysis of multiple samples and is cost-effective.[7]
Experimental Protocol: HPTLC
Instrumentation:
-
HPTLC system with a sample applicator (e.g., Linomat), developing chamber, and densitometric scanner.
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates | [1] |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (6:3:1 v/v/v) | [2] |
| Application | Apply standards and samples as 8 mm bands. | |
| Development | Ascending development in a twin-trough chamber presaturated with mobile phase vapor. | |
| Densitometric Scan | Absorbance mode at 254 nm. | [7] |
| Rf Value | ~0.45 – 0.55 (for Boeravinone B) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for the structural elucidation and confirmation of an isolated analytical standard. While not a routine quantitative tool, it is indispensable for verifying the identity and purity of a reference standard for this compound. The structure of the related Boeravinone C was determined using 2D-NMR techniques.[8][9]
Protocol Outline:
-
Isolation: Isolate this compound from the crude extract using column chromatography or preparative HPLC.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅) in an NMR tube.
-
Data Acquisition: Acquire a suite of NMR spectra:
-
¹H-NMR
-
¹³C-NMR
-
2D-NMR: COSY, HSQC, HMBC
-
-
Structural Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm that the isolated compound's structure matches that of this compound.
This process ensures that the primary reference standard used for creating calibration curves in HPLC or HPTLC methods is authentic and pure.
References
- 1. phcogres.com [phcogres.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. STRUCTURE AND NMR SPECTRA OF BOERAVINONE C, A NEW ROTENOID ANALOGUE FROM (BOERHAAVIA)___- (DIFFUSA)___- LINN [jstage.jst.go.jp]
- 9. STRUCTURE AND NMR SPECTRA OF BOERAVINONE C, A NEW ROTENOID ANALOGUE FROM (BOERHAAVIA)___- (DIFFUSA)___- LINN [jstage.jst.go.jp]
Application Notes and Protocols for Boeravinone A and Related Compounds in Experimental Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific experimental data is publicly available for Boeravinone A. The following application notes and protocols are primarily based on studies of closely related rotenoids, Boeravinone B and Boeravinone G, and are provided as a comprehensive guide for the experimental use of boeravinones. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Introduction to Boeravinones
Boeravinones are a class of rotenoids, a type of isoflavonoid, isolated from the medicinal plant Boerhavia diffusa L.[1][2]. This plant has a history of use in traditional medicine for various ailments, including gastrointestinal, hepatoprotective, and gynecological conditions[1][3]. Different boeravinones, including A, B, C, D, G, and H, have been identified[1][2]. While this compound has been isolated and structurally characterized[4][5], extensive pharmacological studies have been more focused on Boeravinone B and G. These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][3].
This compound: Chemical Structure
-
IUPAC Name: 9,11-dihydroxy-6-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[4]
-
Molecular Formula: C₁₈H₁₄O₆[4]
-
Molecular Weight: 326.3 g/mol [4]
Formulation for Experimental Use
Due to the hydrophobic nature of boeravinones, proper formulation is critical for achieving reliable and reproducible results in experimental settings.
2.1. Solubility
Boeravinones are generally poorly soluble in water but are soluble in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol.
2.2. Stock Solution Preparation
A general protocol for preparing a stock solution is as follows:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
2.3. Working Solution Preparation
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
For in vivo studies, formulation may require the use of solubilizing agents such as Tween® 80, Cremophor® EL, or cyclodextrins to enhance bioavailability. Preliminary formulation studies are highly recommended.
Biological Activities and Potential Applications
Based on studies of related boeravinones, this compound is anticipated to have potential applications in the following areas:
-
Anti-inflammatory Research: Boeravinone B has been shown to exhibit anti-inflammatory properties[3].
-
Antioxidant and Genoprotective Studies: Boeravinone G has demonstrated potent antioxidant and genoprotective effects[1][6].
-
Cancer Research: Boeravinones have been investigated for their potential anticancer activities[3].
-
Osteoporosis Research: Boeravinone B has been shown to inhibit osteoclast differentiation[3][7].
Experimental Protocols
The following are detailed protocols for key experiments based on studies of Boeravinone B and G. These can be adapted for the investigation of this compound.
4.1. In Vitro Antioxidant Activity Assessment (Based on Boeravinone G)
4.1.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Cell Line: Caco-2 (human colorectal adenocarcinoma cells).
-
Protocol:
-
Seed Caco-2 cells in 6-well plates and allow them to differentiate.
-
Treat the differentiated cells with various concentrations of the test boeravinone (e.g., 0.1–1 ng/mL for Boeravinone G) for 24 hours[8].
-
Induce oxidative stress by incubating the cells with Fenton's reagent (e.g., 1 mM H₂O₂/Fe²⁺) for 3 hours at 37°C[8].
-
Lyse the cells and collect the supernatant.
-
Perform the TBARS assay according to a commercially available kit or a standard protocol.
-
Measure the absorbance at the appropriate wavelength (typically 532 nm).
-
Calculate the concentration of MDA equivalents relative to the total protein content.
-
4.1.2. Intracellular Reactive Oxygen Species (ROS) Assay
This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to detect intracellular ROS.
-
Cell Line: Caco-2.
-
Protocol:
-
Seed and differentiate Caco-2 cells in a suitable plate format (e.g., 96-well black plate).
-
Pre-treat the cells with the test boeravinone for 24 hours.
-
Load the cells with DCFH-DA.
-
Induce oxidative stress (e.g., with 2 mM H₂O₂/Fe²⁺)[1].
-
Measure the fluorescence intensity using a fluorescence plate reader at an excitation/emission wavelength of approximately 485/535 nm.
-
4.2. In Vitro Anti-inflammatory and Osteoclastogenesis Assays (Based on Boeravinone B)
4.2.1. Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Differentiation
This assay is a hallmark for identifying differentiated osteoclasts.
-
Cell Type: Bone marrow-derived macrophages (BMMs).
-
Protocol:
-
Isolate BMMs from the bone marrow of mice.
-
Culture the BMMs in the presence of M-CSF (macrophage colony-stimulating factor).
-
Induce osteoclast differentiation by adding RANKL (receptor activator of nuclear factor-κB ligand).
-
Treat the cells with various concentrations of the test boeravinone.
-
After several days of culture (typically 4-6 days), fix the cells.
-
Stain for TRAP activity using a commercially available kit.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts).
-
4.2.2. Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of the boeravinone on key signaling proteins.
-
Cell Type: BMMs or other relevant cell lines.
-
Protocol:
-
Culture and treat the cells with the test boeravinone for the desired time.
-
Stimulate the cells with an appropriate agonist (e.g., RANKL for BMMs, H₂O₂ for Caco-2 cells).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-NF-κB p65, phospho-ERK1/2, phospho-Akt).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on Boeravinone B and G.
Table 1: Antioxidant and Genoprotective Effects of Boeravinone G in Caco-2 Cells [8]
| Assay | Treatment | Concentration | Result |
| Lipid Peroxidation (TBARS) | H₂O₂/Fe²⁺ (1 mM) + Boeravinone G | 0.1 - 1 ng/mL | Significant concentration-dependent reduction in TBARS formation |
| Intracellular ROS | H₂O₂/Fe²⁺ (2 mM) + Boeravinone G | 0.1 - 1 ng/mL | Significant concentration-dependent reduction in ROS formation |
| DNA Damage (Comet Assay) | H₂O₂ (75 µM) + Boeravinone G | 0.1 - 1 ng/mL | Significant reduction in DNA damage |
| SOD Activity | H₂O₂/Fe²⁺ + Boeravinone G | 0.1 - 1 ng/mL | Counteracted the decrease in SOD activity |
Table 2: Effects of Boeravinone B on Osteoclast Differentiation [3]
| Assay | Treatment | Result |
| TRAP Staining | RANKL + Boeravinone B | Inhibition of osteoclast differentiation |
| Pit Formation Assay | RANKL + Boeravinone B | Reduced bone resorption activity |
| Gene Expression | RANKL + Boeravinone B | Suppression of osteoclast-specific genes |
Signaling Pathways and Experimental Workflows
6.1. Signaling Pathways Modulated by Boeravinones
Boeravinone B and G have been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell differentiation.
// Nodes Boeravinone [label="Boeravinone B / G", fillcolor="#FBBC05", fontcolor="#202124"]; RANKL [label="RANKL", fillcolor="#F1F3F4", fontcolor="#202124"]; RANK [label="RANK", fillcolor="#F1F3F4", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress\n(e.g., H₂O₂/Fe²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteoclastogenesis [label="Osteoclast\nDifferentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation &\nROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Boeravinone -> NFkB [label="Inhibits", color="#EA4335"]; Boeravinone -> MAPK [label="Inhibits", color="#EA4335"]; Boeravinone -> PI3K_Akt [label="Inhibits", color="#EA4335"];
RANKL -> RANK; RANK -> NFkB; RANK -> MAPK; RANK -> PI3K_Akt;
OxidativeStress -> MAPK; OxidativeStress -> NFkB; OxidativeStress -> Inflammation;
NFkB -> Osteoclastogenesis; MAPK -> Osteoclastogenesis; PI3K_Akt -> Osteoclastogenesis;
NFkB -> Inflammation; MAPK -> Inflammation; } dot Caption: Boeravinone B/G signaling pathway modulation.
6.2. Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for the in vitro evaluation of a boeravinone compound.
// Nodes Start [label="Start: Boeravinone Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Formulation [label="Formulation\n(Stock & Working Solutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(e.g., Caco-2, BMMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with Boeravinone\n& Vehicle Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform In Vitro Assays", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Assays\n(TBARS, ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory/\nOsteoclastogenesis Assays\n(TRAP, Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Formulation; Formulation -> CellCulture; CellCulture -> Treatment; Treatment -> Assays; Assays -> Antioxidant; Assays -> AntiInflammatory; Assays -> Signaling; Antioxidant -> DataAnalysis; AntiInflammatory -> DataAnalysis; Signaling -> DataAnalysis; } dot Caption: General experimental workflow for in vitro studies.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 4. This compound | C18H14O6 | CID 14018346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Improving Boeravinone A Solubility for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of boeravinone A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Based on studies with related boeravinone compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to dilute the DMSO stock solution in the culture medium to a final concentration that is non-toxic to the cells, typically below 0.5%, with some cell lines tolerating up to 1%.[1][2][3] Always perform a vehicle control (medium with the same final DMSO concentration) to assess any potential effects of the solvent on your experimental results.[3]
Q2: What is the maximum recommended concentration of this compound to use in cell culture?
A2: The maximum soluble concentration of this compound in your specific cell culture system should be determined empirically. It is advisable to perform a kinetic solubility assay to identify the concentration at which precipitation occurs under your experimental conditions.[1][2] Exceeding the solubility limit will lead to compound precipitation, which can cause inaccurate and irreproducible results.[1]
Q3: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[4] Here are a few troubleshooting steps:
-
Method of Dilution: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the medium. This can help prevent localized high concentrations that lead to precipitation.[2]
-
Temperature: Pre-warming the cell culture medium to 37°C before adding the compound may improve solubility.[2][4]
-
Sonication: Brief sonication of the final solution in a water bath can help to redissolve small precipitates.[4]
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can influence compound solubility.[2] Different media formulations have varying concentrations of salts, proteins, and other components that can interact with the compound. If you are experiencing solubility issues, testing the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) can help determine if media components are contributing to the problem.[2]
Troubleshooting Guide
Scenario 1: Precipitate is visible immediately after adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | Decrease the final concentration of this compound. |
| High final DMSO concentration | Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).[2] |
| Rapid change in solvent polarity | Add the stock solution to the medium slowly and with gentle agitation.[2] |
| Interaction with media components | Test solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[2] |
Scenario 2: The cell culture medium becomes cloudy or turbid during the experiment.
| Potential Cause | Troubleshooting Steps |
| Temperature-dependent solubility | Ensure the incubator temperature is stable and pre-warm the medium before adding the compound.[2] |
| Compound instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment. |
| pH shift in the medium | Use a buffered medium (e.g., with HEPES) to maintain a stable pH, especially for long-term experiments.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 326.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (µL) = ((0.001 g / 326.3 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 306.5 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.[4]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format
This protocol allows for the determination of the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare 2-fold serial dilutions of the 10 mM this compound stock solution in DMSO.
-
Add to Assay Plate: In a separate 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate at 37°C for a set time (e.g., 2 hours), mimicking your experimental conditions.
-
Measurement:
-
Visual Inspection: Visually inspect the plate for any signs of precipitation.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering indicates precipitation.
-
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in light scattering compared to the negative control is considered the kinetic solubility.
Signaling Pathways and Workflows
Studies on related boeravinones, such as boeravinone B and G, have indicated their involvement in modulating key signaling pathways.[5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
"boeravinone A" stability and degradation issues
Technical Support Center: Boeravinone A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am seeing a decrease in the expected concentration of my this compound stock solution over time. What could be the cause?
A1: this compound, as a member of the rotenoid family, may be susceptible to degradation under certain conditions. The decrease in concentration could be due to several factors:
-
Improper Storage: this compound is likely sensitive to light, heat, and air.[1][2] Storing the stock solution at room temperature or in transparent containers can lead to degradation.
-
Solvent Effects: The choice of solvent can influence stability. While this compound is soluble in organic solvents like DMSO, ethanol, and methanol, the long-term stability in these solvents at room temperature may be limited.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can introduce moisture and accelerate degradation.
Recommended Solutions:
-
Storage: Store this compound as a solid powder at -20°C.[3] If in solvent, store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Solvent Preparation: Prepare fresh solutions for each experiment whenever possible. If a stock solution is necessary, prepare it in a high-quality, anhydrous solvent.
Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?
A2: Yes, inconsistency in experimental results is a common indicator of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound and the potential formation of degradation products with different biological activities.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use a stability-indicating analytical method, such as HPLC-UV, to check the purity and concentration of your this compound stock solution before each experiment.
-
Control Experimental Conditions: Minimize the exposure of this compound to harsh conditions during your experiment. This includes avoiding prolonged exposure to light, high temperatures, and extreme pH values.
-
Prepare Fresh Dilutions: Prepare working dilutions of this compound immediately before use from a freshly thawed aliquot of your stock solution.
Q3: I have observed a color change in my this compound solution, from colorless to yellow or reddish. What does this indicate?
A3: A color change in solutions of rotenoids like this compound is often a sign of oxidative degradation.[1] Exposure to air and light can lead to the formation of colored oxidation products.[1]
Preventative Measures:
-
Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Light Protection: Always protect solutions from light.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its rotenoid structure, the following are likely:
-
Photodegradation: Exposure to light can cause photochemical reactions. For the related compound rotenone, photodegradation is a significant pathway, leading to the formation of products like rotenolone.[4][5][6][7]
-
Thermal Degradation: Elevated temperatures (above 40°C) can cause thermolysis.[8][9] Studies on rotenone show that it can decompose into various non-toxic byproducts upon heating.[8]
-
Oxidative Degradation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by light and the presence of oxygen.[1] This can lead to the formation of quinone-like structures and other oxidation products.
-
Hydrolysis: Although rotenoids are generally not highly susceptible to hydrolysis under neutral conditions, extreme pH (acidic or basic) could potentially lead to the opening of the heterocyclic rings.
Data Presentation: Stability & Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Shelf Life (Estimated) |
| Solid Powder | -20°C[3] | Required | > 1 year |
| In Solvent (e.g., DMSO) | -80°C[3] | Required | Up to 6 months (in single-use aliquots) |
Table 2: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO, Ethanol, Methanol | Soluble | General knowledge for rotenoids |
| Rotenone | Ether, Acetone | Soluble | [1] |
| Rotenone | Ethanol | Slightly Soluble | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
Gradient Program (Example):
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is useful for initial method development to identify the optimal wavelength. For related boeravinones, wavelengths around 270-280 nm have been used.[10][11][12]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Protocol 2: Forced Degradation Study Workflow
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48-72 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
Control: Keep an aliquot of the stock solution protected from light at 4°C.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples using the developed stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of this compound and the appearance of new peaks (degradation products).
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Mandatory Visualizations
Caption: Troubleshooting logic for this compound stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. doc.govt.nz [doc.govt.nz]
- 3. units.fisheries.org [units.fisheries.org]
- 4. Photodegradation of rotenone in soils under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ukm.my [ukm.my]
- 9. A Thermal Degradation (Thermolysis) Study of Rotenone Extracted from Derris elliptica Roots Using Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) [inis.iaea.org]
- 10. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 11. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation | Semantic Scholar [semanticscholar.org]
- 12. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Boeravinone A Dosage for Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Boeravinone A in cell culture experiments. Due to the limited availability of published cytotoxicity data for this compound, this guide offers a comprehensive approach based on available information for closely related boeravinone compounds and general best practices for working with rotenoids. It is crucial to perform initial dose-response experiments to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a rotenoid, a class of naturally occurring isoflavonoids, isolated from the plant Boerhaavia diffusa.[1] While the specific signaling pathways modulated by this compound are not extensively documented, related boeravinones, such as Boeravinone B, have been shown to inhibit osteoclast differentiation by modulating the NF-κB, MAPK, and PI3K/Akt signaling pathways. Boeravinone G has demonstrated potent antioxidant and genoprotective effects, appearing to involve the MAP kinase and NF-kB pathways.[2][3][4]
Q2: I cannot find a recommended starting concentration for this compound in my cell line. Where should I begin?
-
Boeravinone G: Showed no cytotoxicity in Caco-2 cells at concentrations up to 1 ng/mL.[2]
-
Boeravinone B: Did not affect the viability of human dendritic cells at concentrations up to 100 µg/mL.[5]
Given this wide range, a preliminary dose-response study is essential. We recommend starting with a broad range of concentrations, for example, from 0.1 ng/mL to 100 µg/mL, to determine the IC50 value in your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound, like other rotenoids, is expected to have low aqueous solubility. Therefore, a stock solution in an organic solvent is necessary.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds for cell culture. Ethanol can also be an alternative.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. This allows for the addition of a very small volume to your culture medium, minimizing solvent-induced cytotoxicity.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?
Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[6] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.
-
Dilution Method: Add the this compound stock solution to a small volume of complete medium and vortex gently before adding it to the final culture volume. This can aid in dispersion.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound may help with solubility.
-
Sonication: Brief sonication of the diluted solution can sometimes help to dissolve precipitates. However, be cautious as this can also degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | 1. Cell line is highly sensitive to this compound. 2. Final DMSO concentration is too high. 3. Contamination of stock solution. | 1. Perform a dose-response experiment starting from very low concentrations (e.g., picomolar or nanomolar range). 2. Calculate and ensure the final DMSO concentration is within the tolerated limit for your cell line (ideally ≤ 0.1%). 3. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO. |
| No observable effect at high concentrations | 1. This compound is inactive in the chosen cell line or assay. 2. The compound has degraded. 3. The compound has precipitated out of solution. | 1. Verify the expression of target pathways (e.g., NF-κB, MAPK) in your cell line. Consider using a different cell model. 2. Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. 3. Visually inspect the culture medium for any precipitate. If present, refer to the troubleshooting steps for precipitation. |
| Inconsistent results between experiments | 1. Inaccurate pipetting of the viscous DMSO stock. 2. Incomplete dissolution of the compound. 3. Variation in cell density at the time of treatment. | 1. Use positive displacement pipettes for accurate handling of viscous solutions. 2. Ensure the stock solution is fully dissolved before each use by vortexing. 3. Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound. |
Quantitative Data Summary
As specific IC50 values for this compound are not available, the following table summarizes the cytotoxicity data for related boeravinones to guide initial experimental design.
Table 1: Cytotoxicity of Boeravinone Analogs in a Human Cell Line
| Compound | Cell Line | Concentration | Observation |
| Boeravinone G | Caco-2 | 0.1 - 1 ng/mL | No effect on cell survival.[2] |
| Boeravinone B | Human Dendritic Cells | up to 100 µg/mL | Viability not affected.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 326.3 g/mol , dissolve 1 mg in 306.4 µL of DMSO).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (medium with DMSO only). A typical starting range could be 100 µM down to 10 pM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Signaling Pathways Potentially Affected by Boeravinones
Caption: Potential inhibitory effect of boeravinones on key signaling pathways.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of a compound.
References
- 1. jrmds.in [jrmds.in]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Boeravinone A Extraction: Technical Support & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to the extraction of boeravinone A from Boerhaavia diffusa.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes?
A1: Low yields of this compound can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Plant Material: The concentration of boeravinones can vary depending on the plant part used, with roots generally having the highest concentration. Additionally, the geographical origin and harvest time of the plant material can significantly impact the content of secondary metabolites.[1]
-
Extraction Solvent: The choice of solvent is critical. While methanol is a commonly used solvent for boeravinone extraction, hydroalcoholic solutions (e.g., 50% methanol or 40% ethanol) have also been shown to be effective.[2][3][4] The polarity of the solvent must be appropriate to efficiently extract this compound.
-
Extraction Parameters: Time and temperature are crucial. Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. For instance, refluxing with methanol for 2 hours has been reported.[5] One study on a related compound, boeravinone B, suggests that an extraction temperature of 60°C can maximize yield.[2]
-
Sample Preparation: Improper grinding of the plant material can limit solvent penetration and result in lower extraction efficiency. A coarse powder is often recommended.[2][5]
-
Degradation: this compound may be susceptible to degradation during extraction and storage, especially if exposed to high temperatures or inappropriate pH levels for extended periods.
Q2: Which solvent system is optimal for extracting this compound?
A2: The optimal solvent system depends on the specific protocol and desired purity of the final extract. Based on available literature, here's a comparison of commonly used solvents:
| Solvent System | Observations | Reference |
| 100% Methanol | Commonly used for the initial extraction of boeravinones. | [5] |
| 95% Methanol | Used for extraction, resulting in a 5.29% w/w yield of the crude extract.[2] | [2] |
| 50% (v/v) Hydro-alcohol | Yielded a higher crude extract percentage (9.9% w/w) compared to 95% methanol.[2] | [2] |
| 40% Ethanol | Used in a reflux extraction method, resulting in an 8% yield of the dried extract.[3] | [3] |
| Ethanol | Employed in a Soxhlet extraction for 7 hours. | [4] |
Q3: How can I be sure that the compound I've extracted is indeed this compound?
A3: Confirmation of this compound in your extract requires analytical validation. The most common methods include:
-
Thin Layer Chromatography (TLC): TLC can be used for preliminary identification by comparing the Rf value of a spot in your extract to that of a known this compound standard.[3][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative analysis. By comparing the retention time of a peak in your sample to a this compound standard, you can confirm its presence and quantify the yield.[5]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another powerful technique for the quantification of boeravinones.[2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound extraction experiments.
Issue 1: Low or No this compound Detected in the Crude Extract.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Presence of Impurities in the Final Extract.
Caption: Purification strategies for this compound extracts.
Experimental Protocols
Protocol 1: Methanol Reflux Extraction
This protocol is adapted from a method used for the extraction of flavonoids from Boerhaavia diffusa roots.[5]
-
Plant Material Preparation: Shade dry the roots of Boerhaavia diffusa and grind them into a coarse powder.
-
Extraction:
-
Take 500 g of the powdered root material.
-
Reflux with 100% methanol in a solid-to-solvent ratio of 1:6 for 2 hours.
-
Filter the extract using a muslin cloth.
-
Repeat the reflux extraction two more times with fresh methanol in ratios of 1:5 and 1:4, for 2 hours each.
-
-
Concentration:
-
Combine all the filtrates.
-
Remove the excess methanol by distillation.
-
Concentrate the extract using a rotary evaporator at a controlled temperature of 50°C.
-
-
Drying:
-
Scrape the concentrated extract from the flask.
-
Dry the extract completely in a vacuum tray drier.
-
Protocol 2: Hydroalcoholic Extraction
This protocol is based on a study that compared the yields of different solvent extractions.[2]
-
Plant Material Preparation: Dry the roots of Boerhaavia diffusa and grind them into a coarse powder.
-
Extraction:
-
Subject the powdered root material to extraction using a 50% (v/v) hydro-alcoholic solution for 6 hours at 37°C.
-
-
Concentration and Drying:
-
Evaporate the extract and dry it at 45°C using a rotary evaporator under reduced pressure.
-
Protocol 3: Purification by Solvent Partitioning
This is a general approach to enrich the extract with compounds of a certain polarity.[5]
-
Initial Methanolic Extract: Start with a dried methanolic extract as obtained from Protocol 1.
-
Partitioning Steps:
-
Dissolve the extract in a suitable solvent mixture (e.g., methanol-water).
-
Sequentially partition the extract with immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol.
-
Collect each solvent fraction separately.
-
-
Analysis: Analyze each fraction using TLC or HPLC to determine which fraction is enriched with this compound. A study on flavonoid enrichment found that the ethyl acetate partition showed good enrichment.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the final yield of this compound.
References
Technical Support Center: Boeravinone A Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing boeravinones in cell line experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate and minimize unintended cytotoxic effects of boeravinone compounds.
Frequently Asked Questions (FAQs)
Q1: I am seeing high levels of cytotoxicity with Boeravinone A in my experiments. Is this expected?
Currently, there is limited specific research available on the cytotoxic profile of this compound. However, studies on other boeravinone isomers, such as Boeravinone B, have demonstrated significant cytotoxic effects in a dose-dependent manner, particularly in cancer cell lines. For instance, Boeravinone B has shown IC50 values between 3.7 and 8.4 µM in various human colon cancer cell lines[1]. Conversely, Boeravinone G has been found to be non-cytotoxic and even genoprotective in Caco-2 cells at concentrations up to 1 ng/ml[2][3]. This highlights that cytotoxicity can be highly specific to the boeravinone isomer and the cell line being used.
Q2: What are the potential mechanisms of boeravinone-induced cytotoxicity?
The cytotoxic mechanism can vary between different boeravinone compounds. For Boeravinone B, the anticancer activity is linked to the internalization and degradation of Epidermal Growth Factor Receptors (EGFR) and ErbB2[1][4]. This action inhibits downstream signaling pathways such as Ras/MAPK and PI3K/Akt, ultimately leading to apoptosis[1][5]. It is plausible that this compound, if cytotoxic, could operate through similar or distinct pathways.
Q3: How can I reduce the off-target cytotoxicity of a boeravinone compound in my non-cancerous cell line?
Minimizing off-target cytotoxicity is a common challenge when working with bioactive compounds. Here are a few strategies:
-
Concentration Optimization: The primary method to reduce cytotoxicity is to perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect with minimal cell death.
-
Time-Course Experiments: Assess the effect of the compound over different time points. It's possible that shorter incubation times are sufficient to observe the desired effect without leading to significant cytotoxicity.
-
Serum Concentration: The presence of serum proteins can sometimes mitigate the cytotoxic effects of a compound. If you are using serum-free media, consider whether your experimental design can accommodate the inclusion of a low percentage of serum.
-
Co-treatment with Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially reduce cell death. This would need to be validated for your specific boeravinone and cell line.
Q4: My cytotoxicity assay results are inconsistent. What could be the cause?
Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Density: Ensure that you are seeding a consistent number of cells for each experiment, as cell density can influence the cellular response to a compound[6].
-
Compound Stability: Boeravinones, like many natural products, may be sensitive to light and temperature. Ensure proper storage and handling of your stock solutions.
-
Solvent Effects: If you are using a solvent like DMSO to dissolve the boeravinone, be sure to include a vehicle control with the same concentration of the solvent, as the solvent itself can be cytotoxic at higher concentrations[6].
-
Assay Type: The type of cytotoxicity assay used (e.g., MTT, LDH, Real-Time Glo) can yield different results. It is good practice to confirm key findings with an orthogonal method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells | Contamination of media or reagents. High concentration of certain substances in the cell culture medium. | Use fresh, sterile reagents. Test individual media components to identify the source of high absorbance[7]. |
| Unexpectedly high cytotoxicity at all concentrations | Error in compound dilution. High sensitivity of the cell line. Contamination of the compound stock. | Prepare fresh dilutions and verify calculations. Test the compound on a less sensitive cell line to confirm its general cytotoxicity. If possible, verify the purity of the compound stock. |
| No cytotoxicity observed, even at high concentrations | The compound is not cytotoxic to the specific cell line. The compound has precipitated out of solution. Insufficient incubation time. | Confirm the viability of your cell line with a known cytotoxic agent (positive control). Visually inspect the culture wells for any signs of compound precipitation. Extend the incubation time. |
| High variability between replicate wells | Uneven cell seeding. Edge effects in the microplate. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with media to maintain humidity. Use calibrated pipettes and consistent technique. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for Boeravinone B in different human colon cancer cell lines. This data can serve as a reference point when designing experiments with other boeravinone isomers.
| Cell Line | IC50 Value (µM) | Assay Type |
| HT-29 | 3.7 ± 0.14 | MTT Assay[1] |
| HCT-116 | 5.7 ± 0.24 | MTT Assay[1] |
| SW-620 | 8.4 ± 0.37 | MTT Assay[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies investigating boeravinone cytotoxicity[1].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the boeravinone compound (e.g., 0.1 to 100 µM). Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Overcoming Boeravinone A Resistance in Cancer Cells
Disclaimer: Research specifically documenting acquired resistance to boeravinone A in cancer cells is currently limited. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to related compounds (e.g., other rotenoids, natural product-based anticancer agents) and general principles of drug resistance in oncology. This resource is intended to provide researchers with a framework for investigating and potentially overcoming decreased sensitivity to this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing a reduced response to this compound over time. What are the likely causes?
A1: Reduced sensitivity, or acquired resistance, to a cytotoxic agent like this compound can arise from several molecular mechanisms. The most common culprits include:
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, preventing it from reaching its target. Notably, other boeravinones (G and H) have been identified as inhibitors of BCRP.[1][2][3]
-
Alterations in Drug Target: While the precise molecular target of this compound is not fully elucidated in all cancer types, related compounds like boeravinone B have been shown to affect the EGFR/ErbB2 signaling pathways.[4][5] Mutations or changes in the expression of the target protein can reduce the binding affinity and efficacy of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibitory effects of a drug by activating alternative survival pathways. For instance, if this compound inhibits a specific kinase, cells might upregulate a parallel pathway to maintain proliferation and survival.
-
Enhanced Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate this compound, reducing its intracellular concentration and cytotoxic effect.
-
Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells more resistant to programmed cell death induced by this compound.
Q2: How can I begin to investigate the mechanism of resistance in my cell line?
A2: A logical first step is to determine if increased drug efflux is the cause, as this is a very common mechanism of multidrug resistance. You can then proceed to investigate other potential mechanisms. A suggested workflow is outlined below.
Troubleshooting Guides
Issue 1: Decreased IC50 Value of this compound in Resistant Cells
This guide will help you determine if efflux pump activity is responsible for the observed resistance and how to potentially reverse it.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Resistance |
| Parental (Sensitive) | This compound alone | 5 | - |
| Parental (Sensitive) | This compound + Verapamil (P-gp inhibitor) | 4.8 | 0.96 |
| Resistant | This compound alone | 50 | 10 |
| Resistant | This compound + Verapamil (P-gp inhibitor) | 8 | 1.6 |
| Resistant | This compound + Ko143 (BCRP inhibitor) | 45 | 9 |
Interpretation:
-
The 10-fold increase in the IC50 value in the resistant cell line indicates significant resistance.
-
The dramatic reduction of the IC50 value in the resistant line when co-treated with the P-gp inhibitor Verapamil strongly suggests that P-glycoprotein upregulation is a primary mechanism of resistance.
-
The minimal effect of the BCRP inhibitor Ko143 suggests BCRP is less likely to be involved in this specific case.
Experimental Protocol: Efflux Pump Inhibition Assay (MTT-based)
-
Cell Seeding: Seed both parental (sensitive) and suspected resistant cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Preparation of Inhibitors: Prepare stock solutions of efflux pump inhibitors. A common P-gp inhibitor is Verapamil (use at a non-toxic concentration, e.g., 5-10 µM). A common BCRP inhibitor is Ko143 (use at e.g., 0.5-1 µM).
-
Co-treatment:
-
To one set of plates, add fresh media containing serial dilutions of this compound.
-
To a second set of plates, add fresh media containing the same serial dilutions of this compound plus a fixed concentration of Verapamil.
-
To a third set of plates, repeat with this compound plus a fixed concentration of Ko143.
-
Include wells with inhibitors alone to ensure they are not cytotoxic at the used concentration.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values for each condition using non-linear regression analysis. A significant decrease in the IC50 value in the presence of an inhibitor is indicative of that pump's involvement in resistance.
Issue 2: No Change in Efflux Pump Activity, but Resistance Persists
If you have ruled out efflux pumps, the resistance may be due to alterations in signaling pathways that allow the cells to bypass the drug's effects. Boeravinone B has been shown to inhibit the EGFR/ErbB2 pathway, which is upstream of critical survival signals like PI3K/Akt and MAPK/ERK.[4] Resistance could emerge from the reactivation of these downstream pathways.
Experimental Protocol: Western Blot for Key Signaling Proteins
-
Cell Treatment: Culture both sensitive and resistant cells. Treat them with the IC50 concentration of this compound (as determined for the sensitive line) for various time points (e.g., 0, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results & Interpretation:
-
In Sensitive Cells: You would expect to see a decrease in the levels of phosphorylated Akt and ERK upon treatment with this compound.
-
In Resistant Cells: You may observe that the levels of p-Akt and p-ERK remain high despite treatment, indicating that the cells are maintaining these pro-survival signals and have bypassed the drug's inhibitory effect. This would warrant further investigation into upstream activators of these pathways.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining UPLC Methods for Boeravinone A Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Ultra-Performance Liquid Chromatography (UPLC) methods for the separation of boeravinone A and its isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the UPLC analysis of this compound isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution Between Isomeric Peaks | Inadequate stationary phase selectivity. | - Column Selection: Switch to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may improve separation of aromatic isomers. Consider columns with smaller particle sizes (e.g., 1.7 µm) for higher efficiency. - Mobile Phase Modifier: Vary the organic modifier. If using acetonitrile, try methanol or a combination of both. Methanol can alter the selectivity for closely related compounds. |
| Mobile phase composition is not optimal. | - Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for isomers to separate. - Isocratic Hold: Introduce an isocratic hold at the elution point of the isomers to improve resolution. - pH Adjustment: Modify the pH of the aqueous mobile phase. Even slight changes can alter the ionization state of the isomers and improve separation. Buffers can help maintain a consistent pH.[1] | |
| Temperature is not optimized. | - Temperature Screening: Evaluate a range of column temperatures (e.g., 25°C to 50°C). Higher temperatures can improve efficiency but may decrease retention. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Mobile Phase pH: For acidic compounds, lowering the pH of the mobile phase can reduce tailing. For basic compounds, a higher pH may be necessary.[2] - Alternative Column: Use a column with end-capping or a different stationary phase chemistry to minimize silanol interactions. |
| Column overload. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | - Precise Preparation: Ensure accurate and consistent preparation of the mobile phase, including the pH and concentration of additives.[1] - Degassing: Properly degas the mobile phase to prevent bubble formation in the pump. |
| Fluctuation in column temperature. | - Use a Column Oven: Maintain a stable column temperature using a thermostatically controlled column compartment. | |
| System not equilibrated. | - Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes. | |
| Ghost Peaks | Contamination in the mobile phase or system. | - Use High-Purity Solvents: Employ HPLC or UPLC-grade solvents and fresh mobile phase. - System Cleaning: Flush the system with a strong solvent to remove contaminants. |
| Carryover from previous injections. | - Optimize Needle Wash: Use a strong solvent in the needle wash to clean the injector between runs. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a UPLC method for this compound isomers?
A1: Based on methods for similar compounds, a good starting point would be a reversed-phase UPLC method.[3] A C18 column with a small particle size (e.g., 1.7 µm) is a common choice. A gradient elution with water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic or acetic acid), is recommended to achieve good peak shape and resolution.
Q2: How can I improve the sensitivity of my method for detecting low levels of this compound isomers?
A2: To improve sensitivity, you can optimize the detector settings. If using a PDA detector, ensure you are monitoring at the wavelength of maximum absorbance for this compound.[3] For mass spectrometry (MS) detection, optimizing the ionization source parameters and using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity.
Q3: My this compound standard seems to degrade over time. How can I ensure sample stability?
A3: Boeravinone compounds can be sensitive to light, heat, and air.[4] To ensure stability, store standard solutions and prepared samples in amber vials at low temperatures (e.g., 4°C) and for short periods.[3] It is also advisable to prepare fresh standards regularly.
Q4: What are the key parameters to focus on during method development for isomeric separation?
A4: The most critical parameter for separating isomers is selectivity (α).[5] Focus on optimizing the mobile phase composition (organic solvent type and percentage, pH, additives) and the stationary phase chemistry. Temperature can also play a significant role in altering selectivity.
Q5: Can I use the same UPLC method for both qualitative and quantitative analysis of this compound isomers?
A5: Yes, a well-developed UPLC method can be used for both. For qualitative analysis, the method should provide sufficient resolution to distinguish between the isomers. For quantitative analysis, the method must also be validated for linearity, accuracy, precision, and robustness according to relevant guidelines.[3]
Experimental Protocol: UPLC Method for this compound Isomers
This protocol provides a starting point for the separation of this compound isomers. Further optimization may be required based on the specific isomers and sample matrix.
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector or a mass spectrometer.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 1-5 µL |
| Detection | PDA at 273 nm or MS in negative ion mode |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: UPLC method development workflow for this compound isomers.
Caption: Troubleshooting decision tree for UPLC method refinement.
References
addressing batch-to-batch variability of "boeravinone A" extracts
Disclaimer: This guide provides troubleshooting and technical information for the extraction and analysis of boeravinone A. Due to the limited availability of public data specifically for this compound, some of the detailed protocols and pathway information are based on studies of closely related boeravinones, such as boeravinone B and G, isolated from the same plant sources, primarily Boerhaavia diffusa. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound extracts, helping to diagnose and resolve problems related to batch-to-batch variability.
| Issue/Question | Possible Causes | Recommended Solutions |
| Why is the yield of my this compound extract significantly lower than expected? | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. 3. Poor Quality of Plant Material: The concentration of this compound can vary in the raw plant material due to factors like harvest time, geographic location, and storage conditions.[1] | 1. Solvent Optimization: Test a range of solvents with varying polarities. Methanol, ethanol, and hydroalcoholic mixtures have been used for extracting boeravinones.[2][3] A hydroalcoholic solvent may increase the yield of certain boeravinones.[4] 2. Optimize Extraction Parameters: Increase the extraction time or temperature. Refluxing for several hours is a common method.[2][5] However, be aware that excessive heat can potentially degrade the compound. 3. Standardize Plant Material: If possible, source plant material from a consistent supplier and store it under controlled conditions (cool, dry, and dark) to minimize degradation. |
| My extract contains a high level of impurities. How can I improve the purity of this compound? | 1. Non-selective Extraction Solvent: The solvent may be co-extracting a wide range of other compounds from the plant matrix. 2. Lack of a Purification Step: The crude extract has not been sufficiently purified. | 1. Solvent Partitioning: Perform a liquid-liquid partition of the crude extract using immiscible solvents of different polarities (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.[2] 2. Chromatographic Purification: Use column chromatography (e.g., silica gel) or preparative HPLC to isolate this compound from other co-extracted compounds. |
| I am observing significant variability in the this compound concentration between different extraction batches. What could be the cause? | 1. Inconsistent Raw Material: As mentioned, the primary source of variability is often the raw botanical material itself.[1] 2. Variations in the Extraction Process: Small deviations in extraction parameters (time, temperature, solvent-to-solid ratio) between batches can lead to different extraction efficiencies.[6] 3. Inconsistent Sample Preparation: Differences in how the plant material is ground or how the extract is handled post-extraction can introduce variability. | 1. Raw Material Qualification: Whenever possible, perform a preliminary analysis (e.g., HPTLC) on a small sample of each new batch of raw material to assess its quality before large-scale extraction. 2. Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for the entire extraction and purification process to ensure consistency across batches.[7] 3. Process Analytical Technology (PAT): For larger scale operations, consider implementing PAT and multivariate data analysis to monitor and control critical process parameters in real-time.[6] |
| My analytical results for this compound are not reproducible. What should I check? | 1. Issues with the Analytical Method: The HPLC/UPLC method may not be robust. This could be due to an unstable mobile phase, a degrading column, or an inappropriate detection wavelength. 2. Sample Degradation: this compound, like other rotenoids, may be sensitive to light, heat, or air, leading to degradation in the prepared samples. 3. Inconsistent Sample Preparation for Analysis: Variations in dissolving the extract, filtering, or injection volume can lead to inconsistent results. | 1. Method Validation: Validate your analytical method according to ICH guidelines for linearity, accuracy, precision, and robustness.[5][8] Ensure the mobile phase composition and flow rate are consistent.[5] 2. Proper Sample Handling: Store extracts and prepared samples at low temperatures (e.g., -20°C) and protect them from light.[5] Analyze samples as quickly as possible after preparation. 3. Standardize Analytical Sample Preparation: Use precise weighing, calibrated pipettes, and ensure complete dissolution of the extract in the solvent. Use a consistent filtration method before injection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a type of rotenoid, which is a class of isoflavonoids.[3] It is a natural product found in the plant Boerhaavia diffusa, also known as Punarnava, which is used in traditional medicine.[2]
Q2: What are the main factors that contribute to batch-to-batch variability of this compound extracts?
The primary factors include:
-
Raw Material Variability: Differences in the geographical source, climate, harvest time, and storage of the Boerhaavia diffusa plant material can significantly alter the concentration of this compound.[1]
-
Extraction Method and Parameters: The choice of extraction technique (e.g., reflux, maceration, sonication), solvent, temperature, and duration of extraction all impact the yield and purity of the final extract.[4]
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying, if not standardized, can introduce variability.[3]
Q3: Which analytical techniques are suitable for quantifying this compound in an extract?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector are highly suitable for the accurate quantification of boeravinones.[5] High-Performance Thin-Layer Chromatography (HPTLC) is another effective method for both qualitative and quantitative analysis.[3]
Q4: How can I standardize my this compound extracts to ensure consistent biological activity?
Standardization involves quantifying the concentration of this compound in your extract using a validated analytical method and adjusting the final formulation to a consistent concentration. This ensures that each batch of your extract delivers a comparable amount of the active compound, leading to more reproducible results in biological assays.
Q5: What are the known biological activities of boeravinones?
Boeravinones as a class have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[9] For instance, boeravinone G has shown potent antioxidant and genoprotective effects,[10] while boeravinone B has been found to inhibit osteoclast differentiation.[9] The specific activity of this compound is less characterized in publicly available literature.
Data Presentation
The following tables provide an illustrative summary of how different extraction parameters can influence the yield and purity of a this compound extract. These are generalized representations based on principles of natural product extraction.
Table 1: Effect of Solvent Choice on this compound Extraction
| Solvent System (v/v) | Relative Polarity | Expected this compound Yield | Expected Purity |
| 100% Hexane | Low | Low | Low |
| 100% Ethyl Acetate | Medium | Moderate | Moderate-High |
| 100% Methanol | High | High | Moderate |
| 80% Methanol / 20% Water | High | High | Moderate-Low |
| 50% Ethanol / 50% Water | High | High | Moderate-Low |
Table 2: Influence of Extraction Time and Temperature (Reflux Method)
| Temperature (°C) | Extraction Time (hours) | Expected this compound Yield | Risk of Degradation |
| 40 | 2 | Low | Low |
| 40 | 6 | Moderate | Low |
| 60 | 2 | Moderate | Low |
| 60 | 6 | High | Moderate |
| 80 | 2 | High | Moderate |
| 80 | 6 | High | High |
Experimental Protocols
Protocol 1: Methanolic Reflux Extraction of this compound from Boerhaavia diffusa Roots
-
Preparation of Plant Material:
-
Shade-dry the roots of Boerhaavia diffusa at room temperature.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Place 100 g of the powdered root material into a 2 L round-bottom flask.
-
Add 1 L of methanol to the flask.
-
Set up a reflux condenser and heat the mixture to the boiling point of methanol (approximately 65°C) using a heating mantle.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through muslin cloth or Whatman No. 1 filter paper to remove the solid plant material.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until a semi-solid mass is obtained.
-
-
Drying and Storage:
-
Dry the concentrated extract completely in a vacuum oven at a temperature not exceeding 50°C to obtain a powder.
-
Store the dried extract in an airtight, light-resistant container at -20°C.[5]
-
Protocol 2: Quantification of this compound using UPLC-PDA
This protocol is adapted from methods used for quantifying other boeravinones.[5]
-
Preparation of Standard Solution:
-
Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., BEH Shield C18, 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is often effective.[5] A typical gradient might be:
-
0-1 min: 10% Methanol
-
1-8 min: Gradient to 90% Methanol
-
8-10 min: Hold at 90% Methanol
-
10-12 min: Return to 10% Methanol
-
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 2-5 µL.
-
Detection Wavelength: Monitor at a wavelength where boeravinones show maximum absorbance, such as 273 nm.[5]
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for extraction and analysis of this compound.
Caption: Putative signaling pathways modulated by boeravinones.
References
- 1. d-nb.info [d-nb.info]
- 2. isca.me [isca.me]
- 3. phcogres.com [phcogres.com]
- 4. Validation, Optimization and Hepatoprotective Effects of Boeravinone B and Caffeic Acid Compounds from Boerhavia diffusa Linn [mdpi.com]
- 5. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zaether.com [zaether.com]
- 8. researchgate.net [researchgate.net]
- 9. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
Boeravinone A Large-Scale Production: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale isolation and purification of Boeravinone A. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining high yields of this compound from Boerhaavia diffusa?
The primary challenges in achieving high yields of this compound stem from its natural origin. The concentration of this compound can vary significantly in the plant material due to geographical location, harvest time, and storage conditions. Furthermore, Boerhaavia diffusa contains a complex mixture of related rotenoids, known as boeravinones (B, C, D, E, F, G, H), which have similar chemical structures and polarities.[1][2][3] This chemical similarity makes the selective extraction and purification of this compound a significant hurdle, often leading to co-elution and cross-contamination, which complicates the isolation of the pure compound.
Q2: Which solvent system is most effective for the initial extraction of this compound from plant material?
Methanol is a commonly reported and effective solvent for the initial extraction of boeravinones from the roots of Boerhaavia diffusa.[1][4] Methanolic extracts, however, will contain a wide range of compounds, necessitating further purification steps.[5] Some studies have also utilized 50% aqueous ethanol for extraction.[6] The choice of solvent can influence the downstream processing; for instance, methanolic extracts may require more rigorous purification before analysis by High-Performance Liquid Chromatography (HPLC).[5]
Q3: I am observing multiple, closely-spaced spots on my Thin Layer Chromatography (TLC) plate. How can I improve the separation of this compound?
This is a common issue due to the presence of multiple boeravinone analogues. To improve TLC separation, consider the following:
-
Mobile Phase Optimization: Experiment with different solvent systems. A frequently used mobile phase for separating boeravinones is a mixture of toluene, ethyl acetate, and formic acid.[5] Another reported system is chloroform and methanol in a 9:1 ratio.[1]
-
Multiple Developments: Develop the TLC plate multiple times in the same solvent system, allowing the plate to dry between developments. This can increase the resolution between spots with close Rf values.
-
Two-Dimensional TLC: After running the TLC in one solvent system, rotate the plate 90 degrees and develop it in a second, different solvent system. This can resolve compounds that co-elute in the first system.
Q4: What are the recommended purification techniques for obtaining high-purity this compound on a large scale?
A multi-step purification strategy is typically required. This generally involves:
-
Initial Extraction: Soxhlet or reflux extraction with methanol.[1]
-
Solvent Partitioning: The crude extract can be subjected to liquid-liquid partitioning using solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to enrich the fraction containing this compound.[4]
-
Column Chromatography: The enriched fraction is then purified by column chromatography using silica gel as the stationary phase.[2][6] A gradient elution with solvent systems like n-hexane/chloroform and chloroform/methanol can be employed.[2]
-
Preparative HPLC: For final purification to achieve high purity, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often necessary. A C18 column with a mobile phase of acetonitrile and water is commonly used.[5][7]
Q5: How can I confirm the identity and purity of my isolated this compound?
The identity and purity of this compound can be confirmed using a combination of chromatographic and spectroscopic techniques:
-
HPLC: High-Performance Liquid Chromatography with a PDA detector can be used for purity assessment and quantification by comparing the retention time and UV spectrum with a reference standard.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will provide the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for unambiguous structural elucidation and confirmation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | Increase extraction time or perform multiple extraction cycles. Consider using ultrasonication or microwave-assisted extraction to improve efficiency. |
| Poor quality of plant material. | Ensure the plant material is properly dried, powdered, and stored. Source plant material from a reliable supplier. | |
| Co-elution of Impurities during Column Chromatography | Similar polarity of this compound and other boeravinones. | Use a shallower solvent gradient during elution. Try a different stationary phase (e.g., alumina) or a different solvent system. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. | |
| Degradation of this compound during Processing | Exposure to high temperatures or light. | Concentrate extracts under reduced pressure at a controlled temperature (e.g., below 50°C).[1] Store extracts and purified compounds in the dark and at low temperatures. |
| Presence of oxidative enzymes. | Deactivate enzymes by briefly heating the plant material before extraction or by using appropriate inhibitors. | |
| Poor Resolution in Preparative HPLC | Inappropriate mobile phase or column. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio, addition of formic acid).[5] Ensure the use of a high-resolution preparative C18 column. |
| Sample overload. | Inject a smaller amount of the sample onto the column. |
Experimental Protocols
Protocol 1: Methanolic Extraction of this compound from Boerhaavia diffusa Roots
-
Plant Material Preparation: Shade-dry the roots of Boerhaavia diffusa and grind them into a coarse powder.[1]
-
Extraction:
-
Take 500 g of the powdered root material and place it in a flask suitable for reflux.[1]
-
Add methanol in a 1:6 (w/v) ratio.[1]
-
Reflux the mixture for 2 hours.[1]
-
Filter the extract through a muslin cloth.[1]
-
Repeat the extraction process two more times with fresh methanol in 1:5 and 1:4 ratios, respectively.[1]
-
Pool the filtrates.
-
-
Concentration: Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel (100-200 mesh) column using a suitable solvent such as n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane, followed by mixtures of n-hexane/chloroform and then chloroform/methanol at various ratios (e.g., 7:3, 1:1, 3:7).[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure.
Quantitative Data Summary
Table 1: Extraction Yields of Bioactive Compounds from Boerhaavia diffusa
| Extraction Method | Plant Part | Solvent | Yield of Crude Extract (%) | Reference |
| Maceration (16h, RT) | Whole Plant | 50% Aqueous Ethanol | 11.25 | [6] |
| Reflux (3x, 2h each) | Roots | Methanol | Not explicitly stated for crude extract, but a common method. | [1] |
Table 2: Reported Content of Boeravinones in Boerhaavia diffusa
| Compound | Plant Part | Analytical Method | Reported Content | Reference |
| Boeravinone B | Not specified | HPTLC | Not less than 0.005% | [2] |
| Eupalitin-3-O-β-d-galactopyranoside | Whole Plant | HPTLC | 0.075% | [6] |
| Boeravinone B | Callus Culture | HPLC | 673.95 µg/g Dry Weight | [8] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. ycmou.ac.in [ycmou.ac.in]
- 7. ISOLATION, PURIFICATION AND CHARACTERIZATION OF BOERAVINONE B FROM BOERHAAVIA DIFFUSA LINN. | Semantic Scholar [semanticscholar.org]
- 8. Production of Boeravinone-B, total phenolic, flavonoid content and antioxidant activity from callus cultures of Punarnava (Boerhavia diffusa L.) | Plant Science Today [horizonepublishing.com]
Validation & Comparative
Boeravinone A: A Comparative Analysis of its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of boeravinone A, a rotenoid isolated from Boerhaavia diffusa, with established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the implicated signaling pathways to offer a comprehensive overview for research and development purposes.
Comparative Analysis of In Vitro Anti-inflammatory Activity
This compound has been evaluated for its ability to inhibit key enzymes involved in the inflammatory cascade, primarily cyclooxygenase (COX) enzymes. The following table summarizes the available quantitative data on the inhibitory activity of this compound and other rotenoids from Boerhaavia diffusa, alongside common NSAIDs.
| Compound | Target | IC50 (μM) | Source |
| This compound | COX-1 | >100 | [1] |
| COX-2 | >100 | [1] | |
| Boeravinone B | COX-1 | 45.3 | [1] |
| COX-2 | 48.1 | [1] | |
| Boeravinone N | COX-1 | 21.7 ± 0.5 | [1] |
| COX-2 | 25.5 ± 0.6 | [1] | |
| Diclofenac | COX-1 | 0.004 (human CHO cells) | [2] |
| COX-2 | 0.0013 (human CHO cells) | [2] | |
| Indomethacin | COX-1 | 0.23 | [2] |
| COX-2 | 0.63 | [2] | |
| Celecoxib | COX-1 | >100 | [2] |
| COX-2 | 0.04 | [2] | |
| Ibuprofen | COX-1 | 13 | [2] |
| COX-2 | 370 | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
In Vivo Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound and related compounds have been assessed in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Treatment | Dose | Paw Edema Inhibition (%) | Source |
| Chloroform fraction of B. diffusa (containing this compound) | 100 mg/kg | 28 | [3] |
| 300 mg/kg | 25 | [3] | |
| Rotenoid-rich fraction from B. diffusa | 100 mg/kg | 48.5 | [1] |
| Boeravinone B | 50 mg/kg | 56.7 | [1] |
| Indomethacin | 5 mg/kg | 48 | [3] |
| Ibuprofen | Not specified | Not specified | [1] |
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine COX-1 and COX-2 are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compound (e.g., this compound) is pre-incubated with the COX enzyme in a buffer solution.
-
Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
The reaction is monitored by the addition of a colorimetric substrate (TMPD).
-
The absorbance is measured over time using a plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in a model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats (180-220 g) are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The test compound (e.g., a this compound-containing fraction) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives the vehicle only.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Evidence suggests that boeravinones exert their anti-inflammatory effects by modulating key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, studies on closely related compounds like boeravinone B and G provide strong indications of this mechanism.[4][5][6][7]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation, regulating the production of inflammatory mediators.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Anti-inflammatory Screening
The following diagram illustrates a typical workflow for screening and validating the anti-inflammatory effects of a novel compound like this compound.
Caption: A typical experimental workflow for anti-inflammatory drug discovery.
Conclusion
The available data suggests that this compound and related rotenoids from Boerhaavia diffusa possess anti-inflammatory properties. While in vitro studies on COX inhibition by this compound itself are not as potent as some established NSAIDs, other rotenoids from the same plant, such as boeravinone B and N, show more significant activity. In vivo studies on fractions containing this compound demonstrate a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model.
The proposed mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation. This mode of action, potentially targeting upstream signaling events, may offer a different therapeutic profile compared to direct enzyme inhibitors like traditional NSAIDs.
Further research is warranted to fully elucidate the anti-inflammatory profile of pure this compound, including its effects on a wider range of inflammatory mediators and its in vivo efficacy and safety compared to standard anti-inflammatory drugs. The information presented in this guide provides a solid foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. EP2139504A1 - Standardized bioactive herbal extracts - Google Patents [patents.google.com]
- 4. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]
- 6. Potent antioxidant and genoprotective effects of boeravinone G, a rotenoid isolated from Boerhaavia diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
Boeravinone A in the Spotlight: A Comparative Analysis of a Promising Rotenoid
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of natural product research, the rotenoid family of compounds, particularly the boeravinones isolated from Boerhaavia diffusa, has garnered significant attention for a wide array of biological activities. This comparative guide offers an in-depth analysis of boeravinone A against its structural analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance based on available experimental data.
Boeravinones are a class of isoflavonoids characterized by a common rotenoid core. Variations in their chemical structure give rise to a spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This guide synthesizes data from multiple studies to facilitate a clearer understanding of the structure-activity relationships within this promising compound family.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview of the performance of different boeravinones, the following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
A comparative study assessing the hydroxyl radical scavenging activity of several boeravinones revealed significant differences in their antioxidant potential. The data, presented as percentage of inhibition at a concentration of 0.5 mg/ml, highlights the superior efficacy of boeravinone G.
| Compound | Hydroxyl Radical Scavenging Activity (% Inhibition at 0.5 mg/ml)[1] |
| Boeravinone G | 65.9 ± 3.3 |
| Boeravinone H | 50.2 ± 2.4 |
| Boeravinone D | 48.6 ± 1.4 |
Lower percentage indicates weaker activity.
Anti-inflammatory Activity
The anti-inflammatory potential of boeravinones has been evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation. The following table presents the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2 inhibition by boeravinone B and other isolated rotenoids.
| Compound | COX-1 IC50 (µM)[2] | COX-2 IC50 (µM)[2] |
| Boeravinone B | >100 | >100 |
| Rotenoid 7 | 21.7 ± 0.5 | 25.5 ± 0.6 |
A lower IC50 value indicates greater potency.
Anticancer Activity
Boeravinone B has demonstrated cytotoxic effects against various human colon cancer cell lines. The IC50 values from these studies are summarized below.
| Compound | Cell Line | IC50 (µM)[3] |
| Boeravinone B | HCT-116 | 5.7 ± 0.24 |
| Boeravinone B | SW-620 | 8.4 ± 0.37 |
| Boeravinone B | HT-29 | 3.7 ± 0.14 |
A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.
Hydroxyl Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)
The antioxidant activity of boeravinones G, D, and H was determined using Electron Spin Resonance (ESR) spectroscopy. The assay measures the reduction in the signal intensity of hydroxyl radicals upon interaction with the test compound.
Protocol:
-
A solution containing the test boeravinone (0.5 mg/ml) was prepared.
-
Hydroxyl radicals were generated and their ESR signal was recorded.
-
The boeravinone solution was added to the radical-generating system.
-
The ESR signal was recorded again in the presence of the boeravinone.
-
The percentage of scavenging activity was calculated by comparing the signal intensity with and without the test compound.[1]
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of boeravinone B and other rotenoids against COX-1 and COX-2 was evaluated using an in vitro assay.
Protocol:
-
Recombinant human COX-1 or COX-2 enzyme was used.
-
The enzyme was incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, was added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2), a product of the COX reaction, was measured.
-
The IC50 value was calculated as the concentration of the test compound that inhibited 50% of the enzyme activity.[2]
Cell Viability (MTT) Assay
The anticancer activity of boeravinone B was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Human colon cancer cells (HCT-116, SW-620, or HT-29) were seeded in 96-well plates.
-
The cells were treated with various concentrations of boeravinone B for a specified period.
-
MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a suitable solvent.
-
The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells.
-
The IC50 value was determined as the concentration of boeravinone B that caused a 50% reduction in cell viability compared to untreated control cells.[3]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by boeravinones and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.
Conclusion
This comparative guide consolidates the current understanding of the biological activities of this compound and its analogs. While data on this compound's specific quantitative performance is still emerging, the available evidence for other boeravinones, particularly B and G, demonstrates their significant potential in antioxidant, anti-inflammatory, and anticancer applications. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this fascinating class of natural compounds and to identify the most promising candidates for future drug development.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boeravinone A and Other Natural Rotenoids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of boeravinone A and its related natural compounds, supported by experimental data and detailed protocols.
This guide offers a comprehensive comparison of this compound with other prominent natural rotenoids, including boeravinone B, boeravinone G, deguelin, rotenone, and tephrosin. The information is tailored for researchers, scientists, and professionals in drug development, providing a valuable resource for understanding the therapeutic potential of this class of compounds. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these natural products.
Comparative Biological Activities of Natural Rotenoids
The following table summarizes the available quantitative data on the cytotoxic and antioxidant activities of selected natural rotenoids. This data, primarily presented as IC50 and scavenger activity percentages, allows for a direct comparison of the potency of these compounds in various experimental models.
| Compound | Biological Activity | Cell Line/Assay | IC50 / Activity |
| Boeravinone B | Cytotoxicity | HT-29 (Colon Cancer) | 3.7 ± 0.14 µM[1] |
| HCT-116 (Colon Cancer) | 5.7 ± 0.24 µM[1] | ||
| SW-620 (Colon Cancer) | 8.4 ± 0.37 µM[1] | ||
| Anti-inflammatory | Carrageenan-induced rat paw edema | 56.6% inhibition at 50 mg/kg[2] | |
| Boeravinone G | Antioxidant | Hydroxyl Radical Scavenging (ESR) | 65.9 ± 3.3% at 0.5 mg/ml[3] |
| Boeravinone D | Antioxidant | Hydroxyl Radical Scavenging (ESR) | 48.6 ± 1.4% at 0.5 mg/ml[3] |
| Boeravinone H | Antioxidant | Hydroxyl Radical Scavenging (ESR) | 50.2 ± 2.4% at 0.5 mg/ml[3] |
| Deguelin | Cytotoxicity | Various Cancer Cell Lines | Potent activity reported[1] |
| Rotenone | Cytotoxicity | Various Cancer Cell Lines | Potent activity reported[1] |
| Tephrosin | Cytotoxicity | Various Cancer Cell Lines | Potent activity reported[1] |
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of compounds.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
The biological activities of rotenoids are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Boeravinone B Signaling Pathway
Boeravinone B has been shown to exert its effects by modulating key signaling pathways involved in cell survival and inflammation.[4]
Caption: Boeravinone B inhibits osteoclast differentiation by downregulating RANKL/RANK signaling pathways.
Deguelin Signaling Pathway
Deguelin is known to inhibit cell proliferation and induce apoptosis through the modulation of multiple signaling cascades, including the PI3K/Akt pathway.
Caption: Deguelin induces apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway.
Experimental Workflow
A typical workflow for evaluating the biological activity of a natural rotenoid is depicted below.
Caption: A generalized workflow for the discovery and characterization of bioactive natural rotenoids.
References
- 1. Boeravinone B a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boeravinone B, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Boeravinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of boeravinones, a group of rotenoid compounds found in plants of the Boerhavia genus, which are of significant interest for their potential therapeutic properties. While several boeravinones have been identified, analytical validation studies predominantly focus on boeravinone B and, to a lesser extent, boeravinone E. This document summarizes the available quantitative data for these compounds and outlines the experimental protocols for the most common analytical techniques.
Data Presentation: Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of various analytical methods that have been validated for the quantification of boeravinone B and boeravinone E.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Boeravinone B | Boeravinone E | Reference |
| Linearity Range (µg/mL) | 2.20 - 11.00 | 7.26 - 35.75 | [2][3] |
| Correlation Coefficient (r²) | 0.9991 | 0.9989 | [2][3] |
| Accuracy (% Recovery) | 95.22 - 95.83 | 95.22 - 95.83 | [2][3] |
| Limit of Detection (LOD) (µg/mL) | Not Reported | Not Reported | |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | Not Reported | |
| Content (% w/w in extract) | 0.041 | Not Reported | [4] |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Boeravinones (General) | Reference |
| Linearity (r²) | ≥ 0.9999 | [5] |
| Accuracy | Good | [5] |
| Precision | Good | [5] |
| Key Advantage | Selective, sensitive, and rapid | [5] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Boeravinone B | Reference |
| Linearity Range (ng/spot) | 200 - 1000 | [6] |
| Correlation Coefficient (r²) | 0.99953 | [6] |
| Content (% w/w in extract) | 0.055 | [6] |
| Rf Value | 0.87 | [6] |
Table 4: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bio-Analytical Method
| Parameter | Boeravinone B | Reference |
| Linearity Range (ng/mL) | 5.0 - 500.0 | [7] |
| Precision (% CV) | Intra-day: 2.76, Inter-day: 3.18 | [7] |
| Recovery (%) | 88.66 | [7] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for the key analytical techniques cited in the tables above.
High-Performance Liquid Chromatography (HPLC) for Boeravinone B and E
This method was developed for the simultaneous quantification of boeravinone B and boeravinone E in Boerhaavia diffusa extract and its formulations.[2][3]
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Mobile Phase: A gradient mobile phase consisting of 0.1% v/v orthophosphoric acid in water and acetonitrile.[2][3]
-
Method Validation: The method was validated for specificity, precision, accuracy, and robustness.[2][3]
Ultra-Performance Liquid Chromatography (UPLC) for Boeravinones
A UPLC-PDA method was developed for the rapid and sensitive quantification of boeravinones in the roots of Boerhaavia diffusa.[5]
-
Instrumentation: UPLC with a Photodiode Array (PDA) detector.[5]
-
Column: BEH Shield C18 column (2.1 × 100 mm, 1.7 µm).[5]
-
Mobile Phase: Gradient elution with methanol and water containing 0.1% acetic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection Wavelength: 273 nm.[5]
-
Sample Preparation: Powdered root material was refluxed with methanol for 2 hours. The extract was then concentrated and dried.[5]
-
Validation: The method demonstrated good linearity, accuracy, and precision as per International Conference on Harmonisation (ICH) guidelines.[5]
High-Performance Thin-Layer Chromatography (HPTLC) for Boeravinone B
This HPTLC method was established for the qualitative and quantitative analysis of boeravinone B in B. diffusa raw drug and its polyherbal formulations.[6]
-
Stationary Phase: HPTLC plates.
-
Mobile Phase: Toluene: ethyl acetate: formic acid: methanol (5:3:1:1 v/v/v/v).[6]
-
Detection: Densitometry at 254 nm.[6]
-
Sample Preparation: The hydroalcoholic extract of the plant material was used.
-
Validation: The method was validated, and the linear regression by calibration plots revealed a good linear relationship.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Boeravinone B
A rapid and sensitive bio-analytical LC-MS/MS method was developed for the simultaneous quantification of boeravinone B and Eupalitin-3-O-β-D-galactopyranoside in human plasma.[7]
-
Instrumentation: LC-MS/MS system.
-
Extraction: Solid Phase Extraction (SPE) from human plasma.[7]
-
Internal Standard: Sildenafil citrate.[7]
-
Chromatography: Isocratic chromatography on a RP18 column.[7]
-
Detection: Mass spectrometry in positive-ionization mode.[7]
-
Validation: The method was validated and found to be precise and robust.[7]
Mandatory Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
References
- 1. Validation, Optimization and Hepatoprotective Effects of Boeravinone B and Caffeic Acid Compounds from Boerhavia diffusa Linn [mdpi.com]
- 2. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. impactfactor.org [impactfactor.org]
Replicating Published Findings on Boeravinone A Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of boeravinone A and its closely related analogs, boeravinone B and boeravinone G. Due to a notable lack of specific experimental data on this compound in publicly available literature, this document focuses on presenting the well-documented bioactivities of boeravinones B and G as a reference for replicating and extending these findings to this compound. This guide also includes comparisons with established therapeutic agents to provide a broader context for potential drug development.
Data Presentation: Comparative Bioactivity of Boeravinones
The following tables summarize the available quantitative data for boeravinone B and boeravinone G, which can serve as a benchmark for future studies on this compound.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Activity | Reference |
| This compound | COX-1/COX-2 Inhibition | COX-1, COX-2 | Data not available | - |
| Rotenoid-rich fraction from B. diffusa | COX-1 Inhibition | COX-1 | 21.7 ± 0.5 μM | [1] |
| Rotenoid-rich fraction from B. diffusa | COX-2 Inhibition | COX-2 | 25.5 ± 0.6 μM | [1] |
| Boeravinone B | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 56.6% inhibition at 50 mg/kg | [1] |
| Celecoxib (External Control) | COX-2 Inhibition | COX-2 | ~0.04 µM (varies by assay) | Commercial Data |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| This compound | Various | Cytotoxicity | Data not available | - |
| Methanol extract of B. diffusa | MDA-MB-231 (Breast Cancer) | MTT Assay (24h) | 582.9 µg/mL | [2] |
| Methanol extract of B. diffusa | MDA-MB-231 (Breast Cancer) | MTT Assay (48h) | 304.7 µg/mL | [2] |
| Erlotinib (External Control) | Various EGFR-mutant cancer cells | Cytotoxicity | nM range (varies by cell line) | Commercial Data |
Table 3: Antioxidant and Cytotoxicity Data for Boeravinone G
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Boeravinone G | Caco-2 | MTT Assay | 0.1 - 1 ng/mL | No effect on cell survival | [3] |
| Boeravinone G | Caco-2 | LDH Assay | 0.1 - 1 ng/mL | No increase in LDH leakage | [3] |
| Boeravinone G | Caco-2 | H2O2-induced DNA damage (Comet Assay) | 0.1 - 1 ng/mL | Significant reduction in DNA damage | [3] |
| Boeravinone G | Caco-2 | Fenton's reagent-induced ROS formation | 0.1 - 1 ng/mL | Significant reduction in ROS | [3] |
Experimental Protocols
To facilitate the replication and investigation of this compound's bioactivity, detailed methodologies for key experiments are provided below, based on protocols used for other boeravinones.
Anti-inflammatory Activity: COX Inhibition Assay
This protocol is adapted from methods used to evaluate the COX inhibitory activity of rotenoid-rich fractions from Boerhaavia diffusa[1].
-
Enzyme Preparation : Purified ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture : Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.
-
Incubation : Add the COX enzyme to the reaction mixture and incubate.
-
Inhibitor Addition : Add various concentrations of the test compound (e.g., this compound) dissolved in DMSO to the enzyme solution and pre-incubate.
-
Substrate Addition : Initiate the reaction by adding arachidonic acid.
-
Product Quantification : The production of prostaglandins (e.g., PGE2) is measured using a suitable method, such as an Enzyme Immunoassay (EIA) kit.
-
IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and is based on procedures used to test extracts of Boerhaavia diffusa[2][4].
-
Cell Culture : Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
NF-κB Signaling Pathway: Luciferase Reporter Assay
This protocol is designed to assess the effect of a compound on the NF-κB signaling pathway, which is relevant for both inflammation and cancer.
-
Cell Transfection : Stably or transiently transfect a suitable cell line (e.g., HEK293T or a relevant cancer cell line) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding : Seed the transfected cells into a 96-well plate.
-
Compound Treatment : Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation : Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Cell Lysis : Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay : Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis : Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold change in NF-κB activity relative to the stimulated control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by boeravinones and a general workflow for evaluating their bioactivity.
Caption: Boeravinone B's anticancer signaling pathway.
Caption: Boeravinone's anti-inflammatory NF-κB pathway.
Caption: General workflow for this compound bioactivity evaluation.
References
- 1. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
Boeravinone A: Efficacy Data Currently Unavailable in Publicly Accessible Research
A comprehensive review of scientific literature reveals a significant lack of publicly available data on the efficacy of boeravinone A, a rotenoid compound isolated from the plant Boerhaavia diffusa. While the initial isolation and structural characterization of this compound were reported in the late 1980s and early 1990s, subsequent pharmacological research appears to have focused on other related compounds within the boeravinone family, such as boeravinone B and G.
As a result, a direct comparison of this compound's efficacy with standard-of-care drugs for any specific therapeutic indication is not possible at this time. The core requirements for a comparison guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of foundational research on this compound's biological activity.
The Boeravinone Family: A Landscape of Active Research
The genus Boerhaavia is a source of a diverse array of boeravinone compounds (A-J), and several of these have been the subject of scientific investigation, demonstrating a range of biological activities.
-
Boeravinone B has shown promise in several areas. It has been studied as an inhibitor of the MdeA efflux pump in Staphylococcus aureus, potentially offering a way to overcome antibiotic resistance. Other research has indicated its potential in cancer therapy through the induction of internalization and degradation of epidermal growth factor receptors (EGFR and ErbB2) in colon cancer cells. Furthermore, boeravinone B has been observed to inhibit osteoclast differentiation, suggesting a possible role in bone health.[1]
-
Boeravinone G has been identified as a potent antioxidant and genoprotective agent.[2] Studies have highlighted its ability to protect cells from oxidative stress-induced DNA damage.
-
Boeravinones G and H have been found to be inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a key protein involved in multidrug resistance in cancer cells.
The Scientific Record on this compound
The primary scientific literature that identifies this compound dates back to studies focused on the chemical constituents of Boerhaavia diffusa. Key publications that first described the isolation and structural elucidation of this compound include:
-
Kadota, S., Lami, N., Tezuka, Y., & Kikuchi, T. (1989). Constituents of the roots of Boerhaavia diffusa L. I. Examination of sterols and structures of new rotenoids (boeravinones A and B). Chemical and Pharmaceutical Bulletin, 37(12), 3214-3220.[3]
-
Lami, N., Kadota, S., Tezuka, Y., & Kikuchi, T. (1990). Constituents of the roots of Boerhaavia diffusa L. II. Structure and stereochemistry of a new rotenoid, boeravinone C. Chemical and Pharmaceutical Bulletin, 38(6), 1558-1562.[4]
While these papers are fundamental to the chemical understanding of this compound, they do not appear to contain data on its biological efficacy. Subsequent searches for studies that have built upon this initial discovery to investigate the therapeutic potential of this compound have not yielded any results.
Conclusion for the Research Community
For researchers, scientists, and drug development professionals, this compound represents an unexplored member of a pharmacologically interesting class of compounds. The documented activities of other boeravinones, particularly in the areas of oncology and infectious diseases, suggest that this compound could possess valuable therapeutic properties. However, to ascertain this, foundational research, including in vitro and in vivo studies to determine its biological targets, mechanism of action, and efficacy in relevant disease models, is required. Until such data becomes available, any comparison with standard-of-care drugs remains speculative. The scientific community is encouraged to undertake these initial exploratory studies to unlock the potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcdronline.org [jcdronline.org]
- 4. US6977294B2 - Process for isolation of eupalitin from Boerhavia diffusa - Google Patents [patents.google.com]
Assessing the Genotoxicity of Boeravinone A: A Comparative Guide
Disclaimer: Direct experimental data on the genotoxicity of Boeravinone A is not currently available in the public domain. This guide utilizes data for the closely related compound, Boeravinone G , as a surrogate to provide a comparative assessment. Boeravinone G, like this compound, is a rotenoid isolated from Boerhaavia diffusa. Researchers should exercise caution and consider this substitution when interpreting the following information.
This guide provides a comparative analysis of the genotoxic potential of Boeravinone G against two benchmark compounds: Rotenone, a known genotoxic rotenoid, and Quercetin, a flavonoid with mixed results in genotoxicity assays. The information is intended for researchers, scientists, and drug development professionals.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for Boeravinone G, Rotenone, and Quercetin.
Table 1: Comet Assay Data
| Compound | Cell Line | Concentration(s) | % Tail DNA Intensity (Mean ± SEM) | Outcome | Reference |
| Boeravinone G | Caco-2 | 0.1 ng/mL | 5.29 ± 0.19 | Non-genotoxic | [1] |
| 0.3 ng/mL | 5.21 ± 0.22 | Non-genotoxic | [1] | ||
| 1 ng/mL | 5.32 ± 0.25 | Non-genotoxic | [1] | ||
| Control | - | 5.37 ± 0.26 | - | [1] | |
| Rotenone | Human Lymphocytes | 1.0, 1.5, 2.0 µg/mL | Data not quantified in % tail intensity, but reported to induce DNA damage | Genotoxic | [2] |
| Quercetin | Wistar Rat Hepatocytes | Up to 2000 mg/kg (in vivo) | No significant increase in DNA damage | Non-genotoxic (in vivo) | [3] |
Table 2: Micronucleus Assay Data
| Compound | Test System | Concentration(s) | Result | Outcome | Reference |
| Boeravinone G | No data available | - | - | - | |
| Rotenone | Cultured Human Lymphocytes | Not specified | Increased frequency of binucleated micronucleated cells | Genotoxic | [4] |
| Quercetin | Wistar Rat Bone Marrow (in vivo) | Up to 2000 mg/kg | No increase in micronucleated polychromatic erythrocytes | Non-genotoxic (in vivo) | [3] |
Table 3: Ames Test (Bacterial Reverse Mutation Assay) Data
| Compound | Salmonella typhimurium Strains | Metabolic Activation (S9) | Result | Outcome | Reference |
| Boeravinone G | No data available | - | - | - | |
| Rotenone | No direct Ames test data found in the provided results. | - | - | - | |
| Quercetin | Various strains | With and without | Positive in some strains | Mutagenic (in vitro) | [5][6] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose on a microscope slide, lysed with detergent and high salt to form nucleoids containing supercoiled DNA. Electrophoresis at high pH results in the migration of fragmented DNA from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Detailed Protocol (as adapted for Boeravinone G): [1]
-
Cell Culture: Caco-2 cells are seeded and incubated.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Boeravinone G at 0.1, 0.3, and 1 ng/mL) for a specified period.
-
Cell Harvesting: Cells are harvested by trypsinization and washed.
-
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA fragments to migrate towards the anode.
-
Neutralization and Staining: The slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Scoring: The slides are examined using a fluorescence microscope, and the comets are scored using image analysis software to determine the % tail DNA intensity.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Principle: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. The test compound is incubated with the bacteria. If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
-
Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in a test tube with molten top agar containing a trace amount of histidine.
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, TK6) is cultured.
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9). A cytokinesis-blocking agent (e.g., cytochalasin B) is added to the culture to allow for the identification of cells that have completed one cell division.
-
Harvesting: After an appropriate incubation period, the cells are harvested.
-
Slide Preparation: The cells are treated with a hypotonic solution, fixed, and then dropped onto microscope slides.
-
Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxicity.
Visualizations
The following diagrams illustrate the workflows of the described genotoxicity assays.
Caption: Workflow of the Comet Assay.
Caption: Workflow of the Ames Test.
Caption: Workflow of the In Vitro Micronucleus Assay.
References
- 1. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic effects of rotenone on cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential in vivo genotoxicity of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of the insecticide rotenone in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanisms of genotoxicity and metabolism of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. criver.com [criver.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Structure-Activity Relationship of Boeravinone A Analogs: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Boeravinone A, a rotenoid isolated from Boerhaavia diffusa, has garnered significant interest in the scientific community for its diverse pharmacological properties. This has spurred research into the synthesis and evaluation of its analogs to explore and enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their anticancer activities. The information herein is compiled from preclinical studies to aid in the rational design of more potent and selective therapeutic agents.
Comparison of Anticancer Activity of Aza-Boeravinone Analogs
A notable advancement in the exploration of this compound's therapeutic potential has been the design and synthesis of aza-boeravinone derivatives. In these analogs, a nitrogen atom replaces a carbon atom in the chromene ring system, leading to the formation of 6H-chromeno[3,4-b]quinolines. A study by Zhang et al. systematically evaluated the cytotoxic effects of these analogs against a panel of human cancer cell lines.[1]
The results, summarized in the table below, highlight two lead compounds, ZML-8 and ZML-14 , which demonstrated robust inhibitory activities, particularly against the hepatocellular carcinoma cell line, HepG2.[1]
| Compound | Modification from this compound Scaffold | HepG2 IC₅₀ (µM)[1] | A2780 IC₅₀ (µM)[1] | Hela IC₅₀ (µM)[1] | HCT116 IC₅₀ (µM)[1] | SW1990 IC₅₀ (µM)[1] | MCF7 IC₅₀ (µM)[1] |
| ZML-8 | Aza-derivative with a specific substitution pattern | 0.58 | >20 | >20 | 10.23 | 8.45 | >20 |
| ZML-14 | Aza-derivative with a different substitution pattern | 1.94 | >20 | >20 | >20 | >20 | >20 |
| Topotecan | (Positive Control) | 5.21 | 2.16 | 3.54 | 4.87 | 6.32 | 7.89 |
Key Structure-Activity Relationship Insights:
-
Nitrogen Substitution: The introduction of a nitrogen atom into the boeravinone scaffold to form the 6H-chromeno[3,4-b]quinoline core is a critical modification that confers potent cytotoxic activity.
-
Substitution Pattern on the Quinoline Ring: The specific substitutions on the newly formed quinoline ring play a crucial role in determining the potency and selectivity of the analogs. Compound ZML-8, with its particular substitution pattern, exhibited the most potent activity against HepG2 cells, with an IC₅₀ value of 0.58 µM.[1]
-
Selectivity: Notably, both ZML-8 and ZML-14 demonstrated higher selectivity for HepG2 cancer cells over the normal liver cell line L-02 when compared to the standard chemotherapeutic drug, Topotecan.[1]
Mechanism of Action: Topoisomerase I Inhibition
The primary mechanism underlying the anticancer activity of the aza-boeravinone analogs ZML-8 and ZML-14 has been identified as the inhibition of topoisomerase I.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and subsequent cell death.
Molecular docking studies have suggested that ZML-8 and ZML-14 can interact with the topoisomerase I-DNA complex in a manner similar to that of the known topoisomerase I inhibitor, Topotecan.[1] This inhibitory action was confirmed in both cell-free and whole-cell lysate systems.[1] The inhibition of topoisomerase I by these analogs leads to cell cycle arrest at the G2/M phase and induces apoptosis, ultimately resulting in cancer cell death.[1]
References
Boeravinone A: A Comparative Guide to its Therapeutic Potential
A Meta-analytical Insight into a Promising Natural Compound
Boeravinone A, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered scientific interest for its potential therapeutic applications. This guide provides a comparative analysis of the existing experimental data on this compound and related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of its anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available information on the broader class of boeravinones to highlight their therapeutic promise.
Data Presentation: A Comparative Look at Boeravinones
The following tables summarize the available quantitative data for various boeravinones and extracts of Boerhaavia diffusa. It is important to note the absence of specific IC50 values for this compound in many of the cited studies, underscoring a critical gap in the current research landscape.
Table 1: Anticancer Activity of Boeravinone B and Boerhaavia diffusa Extracts
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Methanolic Extract of B. diffusa | MDA-MB-231 (Breast Cancer) | MTT | 304.7 µg/mL (48h) | [1] |
| Ethanolic Root Extract of B. diffusa | HeLa (Cervical Cancer) | Not Specified | ~30% cell death at 300 µg/mL | [1] |
Note: Data specific to this compound's anticancer activity was not available in the reviewed literature. The data presented for Boeravinone B and B. diffusa extracts suggests the potential of this class of compounds.
Table 2: Anti-inflammatory Activity of Boeravinones and B. diffusa Extracts
| Compound/Extract | Target | Assay | IC50 Value | Reference |
| Boeravinone Derivative (Compound 7) | COX-1 | Enzyme Inhibition | 21.7 ± 0.5 μM | [1][2] |
| Boeravinone Derivative (Compound 7) | COX-2 | Enzyme Inhibition | 25.5 ± 0.6 μM | [1][2] |
| Boeravinone B | COX-1 | Enzyme Inhibition | >100 µM | [1][2] |
| Boeravinone B | COX-2 | Enzyme Inhibition | >100 µM | [1][2] |
Note: While a specific IC50 value for this compound in COX inhibition was not found, a study identified it as a constituent of the plant. The data for other boeravinones indicates variable activity against COX enzymes.
Table 3: Antioxidant Activity of Boerhaavia diffusa Extracts
| Extract | Assay | IC50 Value | Reference | | :--- | :--- | :--- | :--- | :--- | | B. diffusa Extract | DPPH Radical Scavenging | 384.08 µg/mL |[2] | | B. diffusa Extract | ABTS Radical Scavenging | 454.79 µg/mL |[2] | | Methanolic Root Extract of B. diffusa | DPPH Radical Scavenging | 152.83 ± 4.85 µg/mL |[3] |
Note: Boeravinones, including this compound, are considered to contribute to the antioxidant properties of B. diffusa extracts.[4][5] However, specific IC50 values for this compound in antioxidant assays are not available.
Table 4: Antidiabetic Activity of Boerhaavia diffusa Extracts
| Extract | Target | Assay | IC50 Value | Reference |
| Ethyl Acetate Fraction of B. diffusa Stem | α-amylase | Enzyme Inhibition | 493.91 ± 2.53 µg/mL | [3] |
| Ethyl Acetate Fraction of B. diffusa Stem | α-glucosidase | Enzyme Inhibition | 96.31 ± 10.65 µg/mL | [3] |
Note: The antidiabetic potential of Boerhaavia diffusa is attributed to its various phytochemicals, including boeravinones.[4] However, direct evidence and IC50 values for this compound's activity on diabetic targets are yet to be established.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 (ovine) and COX-2 (human recombinant) enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin and the enzyme.
-
Inhibitor Incubation: Add various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., celecoxib) to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a stopping agent (e.g., HCl).
-
Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Calculation: Determine the percentage of inhibition and calculate the IC50 value.
DPPH Radical Scavenging Assay
-
DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Mix various concentrations of the test compound (e.g., this compound) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) or a standard inhibitor (e.g., acarbose).
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic potential of boeravinones.
Caption: EGFR/ErbB2 signaling pathway inhibited by Boeravinone B.
Caption: Inhibition of COX enzymes by boeravinones.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that boeravinones, a class of compounds found in Boerhaavia diffusa, hold significant therapeutic potential across a spectrum of diseases, including cancer, inflammation, and diabetes. The data on boeravinone B and G, in particular, provide a strong rationale for further investigation into the specific activities of other members of this family, such as this compound.
A significant research gap exists concerning the specific quantitative bioactivities of this compound. Future studies should focus on isolating pure this compound and systematically evaluating its efficacy in a panel of in vitro and in vivo models for various diseases. Direct comparative studies of this compound with other boeravinones and standard-of-care drugs will be crucial in elucidating its therapeutic index and potential clinical utility. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their quest to unlock the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethnomedicinal values of Boerhaavia diffusa L. as a panacea against multiple human ailments: a state of art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Safe Disposal of Boeravinone A: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Boeravinone A, a naturally occurring rotenone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on safety information for structurally related compounds, Boeravinone B and Boeravinone E, and general best practices for laboratory chemical waste management. Boeravinones are known to be toxic, particularly to aquatic life, necessitating careful handling and disposal to mitigate environmental and health risks.
Hazard Profile and Safety Precautions
This compound belongs to the rotenone class of compounds. Related boeravinones exhibit significant biological activity and associated hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and adhere to strict safety protocols.
Key Hazards of Related Boeravinones:
-
Acute Oral Toxicity: Boeravinone B is toxic if swallowed[1], and Boeravinone E is harmful if swallowed[2].
-
Skin and Eye Irritation: Boeravinone B is known to cause skin and serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
-
Aquatic Toxicity: Boeravinone B and E are very toxic to aquatic life with long-lasting effects[1][2].
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust/aerosol is generated. | To prevent inhalation. |
Experimental Workflow for Handling and Disposal
The following workflow outlines the key steps for safely handling this compound in a laboratory setting, from receipt to final disposal.
References
Personal protective equipment for handling boeravinone A
Essential Safety and Handling Guide for Boeravinone A
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a member of the rotenoid class of compounds. The following procedures are based on safety data for closely related boeravinones and general best practices for handling toxic chemical compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental contamination.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information presented is extrapolated from data on Boeravinone B and Boeravinone E, which share the same chemical class (rotenoid) and are expected to have similar hazard profiles. Always consult your institution's safety officer for guidance on handling novel or uncharacterized compounds.
Hazard Profile and GHS Classification
Boeravinones are classified as rotenoids, which are recognized for their potential toxicity[1]. Based on available data for related compounds like Boeravinone B and E, this compound should be handled as a substance with the following potential hazards.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [2][3][4][5] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |[2][3][4][5] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is mandatory to ensure safety.
Recommended Personal Protective Equipment (PPE)
Given the potential for oral toxicity, skin, eye, and respiratory irritation, the following PPE is required when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene rubber. Must cover wrists. | Prevents dermal exposure during handling and transfer[6][7][8]. |
| Eye Protection | Safety goggles or face shield | Tightly fitting, compliant with EN 166 or ANSI Z87.1. | Protects eyes from splashes and dust[6][7][9]. |
| Body Protection | Laboratory coat or coveralls | Long-sleeved to cover the lower body and legs. | Provides a barrier against accidental spills and contamination[6][10]. |
| Respiratory Protection | Disposable mask (dust mask) or half-face respirator | Use a respirator with organic vapor cartridges if creating aerosols or handling large quantities. | Prevents inhalation of dust or aerosols[6][7]. |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended if handling large volumes. | Protects feet from spills. Pant legs should be worn over boots[10]. |
Experimental Protocol: Safe Handling of this compound
a. Preparation and Engineering Controls:
-
Work exclusively within a certified chemical fume hood to avoid inhalation of dust or aerosols[2].
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Designate a specific area for handling this compound to prevent cross-contamination.
b. Handling and Use:
-
Before use, inspect all PPE for integrity[8]. Don the required PPE in the correct order: gloves, lab coat, then eye and respiratory protection[8].
-
Avoid the formation of dust and aerosols[2].
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday[2][6].
c. Storage:
-
Keep the container tightly sealed[2].
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[2].
Disposal Plan
-
Waste Collection: All this compound waste and contaminated materials (e.g., gloves, pipette tips, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of contents and the container at an approved waste disposal plant[2][3]. Do not allow the substance to enter drains or water courses, as it is very toxic to aquatic life[2][3].
-
Decontamination: Clean all contaminated surfaces thoroughly with an appropriate solvent and then soap and water.
Emergency Procedures: Spill Response
In the event of a spill, follow these steps immediately.
Caption: Workflow for responding to a this compound spill.
References
- 1. fedoa.unina.it [fedoa.unina.it]
- 2. Boeravinone E|137787-00-9|MSDS [dcchemicals.com]
- 3. Boeravinone E|137787-00-9|MSDS [dcchemicals.com]
- 4. 1Source | Boeravinone B [1source.com]
- 5. Boeravinone B | C17H12O6 | CID 14018348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal safety and protective clothing [fao.org]
- 7. PPE [growsafe.co.nz]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. MSU Extension | Montana State University [apps.msuextension.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
